IIIM-290
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H21Cl2NO5 |
|---|---|
Molecular Weight |
462.323 |
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1 |
InChI Key |
NFTJDXGFOUFNKG-UGBNQVSOSA-N |
SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=C(C=CC=C4Cl)Cl)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IIIM-290; IIIM 290; IIIM290. |
Origin of Product |
United States |
Foundational & Exploratory
IIIM-290: A Deep Dive into its Mechanism of Action as a Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a promising, orally active, semi-synthetic derivative of the natural chromone alkaloid rohitukine.[1] Developed by the Indian Institute of Integrative Medicine (CSIR-IIIM), this novel chemical entity has demonstrated significant anti-cancer properties, particularly in preclinical models of pancreatic, colon, and leukemia cancers.[2][3] Having received approval for clinical trials in India, this compound is emerging as a candidate for cancer therapy.[4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
The principal mechanism through which this compound exerts its anti-cancer effects is the potent inhibition of Cyclin-Dependent Kinases (CDKs), with a particularly high affinity for Cdk-9.[2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.
This compound has been shown to be a strong inhibitor of the Cdk-9/T1 kinase complex.[2] This inhibition is highly potent, with an IC50 value in the nanomolar range. The compound also exhibits inhibitory activity against other CDKs, including CDK1, CDK2, CDK4, and CDK6, albeit at higher concentrations.[3]
Quantitative Data: Kinase Inhibition and Cellular Proliferation
The following table summarizes the inhibitory activity of this compound against various CDKs and its effect on the growth of different cancer cell lines.
| Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Cdk-9/T1 | 1.9 | Molt-4 | < 1.0 | [2] |
| Cdk-1/CycB | 4.9 | MIAPaCa-2 | < 1.0 | [2] |
| Cdk-2/CycA | 16 | |||
| Cdk-4/CycD1 | 22.5 | |||
| Cdk-6/CycD3 | 45 |
Downstream Effects: Induction of Apoptosis and Cell Cycle Arrest
The inhibition of Cdk-9 by this compound triggers a cascade of downstream events, culminating in programmed cell death (apoptosis) and cell cycle arrest in cancer cells.
P53-Dependent Mitochondrial Apoptosis
This compound induces apoptosis through a p53-dependent mitochondrial pathway in acute lymphoblastic leukemia cells (MOLT-4).[5] This process involves the following key steps:
-
Upregulation of Pro-Apoptotic Proteins: Treatment with this compound leads to an increase in the expression of the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[5]
-
Mitochondrial Dysregulation: This is characterized by a decrease in the mitochondrial membrane potential, an increase in intracellular calcium levels, and the generation of reactive oxygen species (ROS).[5]
-
Caspase Activation: The mitochondrial pathway activation leads to the release of cytochrome c, which in turn activates a cascade of caspases, including the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[5]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
Caption: Signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, although the specific phase of arrest may be cell-type dependent. In acute lymphoblastic leukemia (MOLT-4) cells, treatment with this compound resulted in an arrest at the S phase of the cell cycle.[5] This arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, thereby halting their proliferation.
The following diagram depicts the experimental workflow for cell cycle analysis:
Caption: Experimental workflow for cell cycle analysis.
Exclusion of Other Mechanisms: STAT3 and Tubulin Polymerization
Extensive literature searches did not reveal any direct evidence of this compound acting as an inhibitor of either the STAT3 signaling pathway or tubulin polymerization. While these are known anti-cancer targets, the available data strongly suggest that the primary mechanism of action of this compound is centered on CDK inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cyclin-dependent kinases.
Materials:
-
Recombinant human CDK enzymes (e.g., Cdk-9/T1, Cdk-1/CycB)
-
Specific peptide substrates for each CDK
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control) in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ADP detection).
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Sulforhodamine B Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Molt-4, MIAPaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Apoptotic Proteins
Objective: To detect the expression levels of key apoptotic proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, PUMA, BAX, cytochrome c, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a potent, orally bioavailable anti-cancer agent that primarily functions as a Cyclin-Dependent Kinase inhibitor, with high selectivity for Cdk-9. This inhibition leads to the induction of p53-dependent mitochondrial apoptosis and S-phase cell cycle arrest in cancer cells. The detailed understanding of its mechanism of action, supported by robust preclinical data, provides a strong rationale for its ongoing clinical development as a potential therapeutic for various malignancies. Further research will be crucial to fully elucidate its clinical efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020012498A1 - Solid dispersion comprising an anticancer compound with improved solubility and efficacy - Google Patents [patents.google.com]
- 4. expresspharma.in [expresspharma.in]
- 5. researchgate.net [researchgate.net]
IIIM-290: A Technical Whitepaper on a Novel Rohitukine Derivative for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
IIIM-290, a semi-synthetic derivative of the natural chromone alkaloid rohitukine, has emerged as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to support further research and development of this promising anti-cancer agent.
Introduction
Rohitukine, isolated from the Indian medicinal plant Dysoxylum binectariferum, has been the inspiration for several anti-cancer drug candidates, including the clinical candidates flavopiridol and riviciclib.[1][3] However, these predecessors have been limited by their requirement for intravenous administration.[1] this compound was developed to overcome this limitation, demonstrating high oral bioavailability and potent efficacy in preclinical models of pancreatic, colon, and leukemia cancers.[1][2][4]
Chemical Structure and Properties
This compound is chemically described as (1′R,2′S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one.[2] It is a semi-synthetic derivative of rohitukine and has been identified as a potent inhibitor of CDK9.[2][5]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9, a key regulator of transcription.[5] Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Signaling Pathway: p53-Dependent Mitochondrial Apoptosis
This compound induces apoptosis through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as PUMA and BAX, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.
Caption: this compound induced p53-dependent mitochondrial apoptosis pathway.
Preclinical Data
This compound has demonstrated promising activity in a range of preclinical studies.
In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| CDK9/T1 IC50 | 1.9 nM | - | [1] |
| CDK2/A IC50 | 16 nM | - | |
| Cell Growth GI50 | < 1.0 µM | Molt-4, MIAPaCa-2 | [1] |
In Vivo Efficacy & Pharmacokinetics
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | 71% | Mice | [1] |
| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, colon, leukemia xenografts | [1] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound.
Total Synthesis of this compound
A recently reported total synthesis of this compound utilizes a gram-scale, enantioselective approach, making the compound more accessible for further studies.[3] The synthesis involves an asymmetric reduction using N-selectride.[3]
Caption: Simplified workflow for the total synthesis of this compound.
CDK9 Kinase Inhibition Assay (Representative Protocol)
This protocol is a general representation of a kinase inhibition assay.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide substrate with a fluorescent label)
-
This compound (serial dilutions)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the CDK9/Cyclin T1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of ATP and the fluorescently labeled substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay - Representative Protocol)
This protocol is a general representation of an MTT assay for cell proliferation.
-
Cell Lines: Molt-4 (acute lymphoblastic leukemia) and MIAPaCa-2 (pancreatic cancer).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining - Representative Protocol)
This protocol is a general representation of an apoptosis assay using Annexin V staining.
-
Procedure:
-
Seed MIAPaCa-2 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
In Vivo Xenograft Model (Representative Protocol)
This protocol is a general representation of a xenograft study in mice.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject MIAPaCa-2 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
-
Conclusion
This compound is a promising, orally bioavailable CDK9 inhibitor with potent anti-cancer activity demonstrated in preclinical models. Its distinct advantages over previous rohitukine derivatives, particularly its oral bioavailability, position it as a strong candidate for further clinical development. The data and protocols presented in this guide are intended to facilitate continued research into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunostep.com [immunostep.com]
- 5. biotech.illinois.edu [biotech.illinois.edu]
Unveiling IIIM-290: A Technical Guide to its Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290, a semi-synthetic derivative of the natural chromone alkaloid rohitukine, has emerged as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (Cdk-9).[1][2] Extensive preclinical studies have demonstrated its significant anti-cancer activity across a range of hematological and solid tumors, including pancreatic cancer, colon cancer, and leukemia.[1][2] This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, consolidating key quantitative data, detailed experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of this compound
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| Cdk-9/T1 | Kinase Inhibition | IC50 | 1.9 nM | [1][2] |
| Molt-4 (Leukemia) | Cell Growth Inhibition | GI50 | < 1.0 µM | [1][2] |
| MIAPaCa-2 (Pancreatic) | Cell Growth Inhibition | GI50 | < 1.0 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Route | Outcome | Reference |
| Pancreatic | MIAPaCa-2 | 50 mg/kg | Oral (p.o.) | Significant tumor growth inhibition | [1] |
| Colon | HCT-116 | 50 mg/kg | Oral (p.o.) | Significant tumor growth inhibition | [1] |
| Leukemia | P388, L1210 | 50 mg/kg | Oral (p.o.) | Enhanced survival of animals |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Cdk-9, a key regulator of transcriptional elongation. This inhibition leads to the induction of p53-dependent mitochondrial apoptosis, particularly demonstrated in acute lymphoblastic leukemia cells. The proposed signaling cascade is as follows:
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Target Validation
The validation of this compound as a cancer therapeutic target involves a multi-step process, from initial screening to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for this compound target validation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Cdk-9/T1 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against Cdk-9/T1 kinase.
-
Principle: This assay measures the phosphorylation of a substrate by Cdk-9/T1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a radioactive or fluorescence-based method.
-
Materials:
-
Recombinant human Cdk-9/T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for Cdk-9)
-
Substrate (e.g., a peptide substrate with a phosphorylation site for Cdk-9)
-
³²P-ATP or a fluorescent ATP analog
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, diluted this compound, and the Cdk-9/T1 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP (including the labeled ATP) and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated labeled ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., Molt-4, MIAPaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines (e.g., Molt-4)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with different concentrations of this compound for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of key proteins in the apoptotic pathway.
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, PUMA, BAX, cleaved caspase-3, cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Conclusion
This compound is a promising anti-cancer agent that effectively targets Cdk-9 and induces p53-dependent mitochondrial apoptosis in cancer cells. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various malignancies. The robust preclinical evidence warrants its continued investigation in clinical settings.
References
IIIM-290: A Deep Dive into Preclinical Data for a Novel CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290, a semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally bioavailable cyclin-dependent kinase (CDK) inhibitor with potent anti-cancer activity.[1] Developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM), this small molecule has demonstrated significant efficacy in preclinical models of pancreatic, colon, and leukemia cancers.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental protocols utilized in its evaluation.
Core Data Summary
The preclinical development of this compound has yielded significant quantitative data supporting its potential as a clinical candidate. Key findings are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / Target |
| Cdk-9/T1 Inhibition (IC50) | 1.9 nM | Kinase Assay |
| Cell Growth Inhibition (GI50) | < 1.0 μM | Molt-4 (Leukemia), MIAPaCa-2 (Pancreatic) |
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Value | Model |
| Oral Bioavailability | 71% | Murine Models |
| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, Colon, and Leukemia Xenografts |
Table 3: Safety and Toxicological Profile
| Parameter | Result |
| Cytochrome P450 (CYP) Liability | No |
| Efflux Pump Liability | No |
| Mutagenicity | Not Mutagenic |
| Genotoxicity | Not Genotoxic |
| Cardiotoxicity | Not Cardiotoxic |
| Metabolic Stability | Metabolically Stable |
Mechanism of Action: Inducing p53-Dependent Mitochondrial Apoptosis
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). This inhibition leads to the induction of p53-dependent mitochondrial apoptosis. The proposed signaling cascade is initiated by the upregulation of key pro-apoptotic proteins, culminating in programmed cell death.
Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments conducted with this compound.
CDK9/T1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the CDK9/T1 kinase.
Methodology:
-
Reaction Setup: A standard kinase assay is performed in a 96-well plate format. The reaction mixture typically contains recombinant human CDK9/T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and ATP.
-
Compound Incubation: this compound is serially diluted to various concentrations and added to the reaction wells. A control group with no inhibitor is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often achieved using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay (Molt-4 and MIAPaCa-2 cells)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Molt-4 (acute lymphoblastic leukemia) and MIAPaCa-2 (pancreatic carcinoma) cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight (for adherent cells like MIAPaCa-2).
-
Compound Treatment: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth compared to the control, is calculated from the dose-response curve.
Caspase-Dependent Apoptosis Assay
Objective: To confirm that the cell death induced by this compound occurs via a caspase-dependent mechanism.
Methodology:
-
Cell Treatment: Cancer cells (e.g., MIAPaCa-2) are treated with this compound at a concentration known to induce cell death.
-
Apoptosis Induction: After a suitable incubation period, cells are harvested.
-
Caspase Activity Measurement: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured. This can be done using a variety of methods:
-
Fluorogenic Substrates: Cells are lysed, and the lysate is incubated with a fluorogenic substrate that is specifically cleaved by the caspase of interest, releasing a fluorescent molecule.
-
Flow Cytometry: Intact cells can be stained with fluorescently labeled inhibitors of caspases (e.g., FLICA) or antibodies that recognize the cleaved, active forms of caspases.
-
-
Western Blotting: The cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3, is a hallmark of apoptosis and can be detected by Western blotting.
-
Data Analysis: An increase in caspase activity or PARP cleavage in this compound-treated cells compared to untreated controls indicates caspase-dependent apoptosis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., from pancreatic, colon, or leukemia cell lines) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 50 mg/kg. The control group receives the vehicle. Treatment is typically administered daily or on a specific schedule for a defined period.
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be the time to reach a specific tumor volume or overall survival.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel anti-cancer agent. Its potent and selective inhibition of CDK9, favorable oral bioavailability, and demonstrated in vivo efficacy in multiple cancer models, coupled with a promising safety profile, position it as a strong candidate for clinical investigation. The initiation of Phase I clinical trials for pancreatic cancer marks a significant milestone in the translation of this promising molecule from the laboratory to the clinic. Further research will be crucial to fully elucidate its therapeutic potential across a broader range of malignancies.
References
IIIM-290 and p53-dependent apoptosis
An In-Depth Technical Guide to IIIM-290 and p53-Dependent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a semi-synthetic derivative of the chromone alkaloid Rohitukine, has emerged as a potent anti-cancer agent with significant preclinical efficacy.[1][2] As an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), its mechanism of action converges on the critical tumor suppressor protein, p53, to induce programmed cell death.[3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to this compound's induction of p53-dependent apoptosis, primarily focusing on its effects in leukemia and pancreatic cancer models.
Introduction: The Genesis of this compound
This compound is derived from Rohitukine, a natural product isolated from the Indian medicinal plant Dysoxylum binectariferum.[3][5] Rohitukine and its analogues, including the well-known clinical candidate flavopiridol, have a history of development as CDK inhibitors.[3][5] However, many of these precursors suffered from poor oral bioavailability.[3] this compound was specifically engineered to overcome this limitation, demonstrating high oral bioavailability and potent efficacy in various cancer models, which has led to its advancement into clinical trials for pancreatic cancer.[3][6][7]
Core Mechanism of Action: CDK9 Inhibition
The primary molecular target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a vast number of genes, including many that are crucial for cancer cell survival.
By inhibiting CDK9, this compound effectively stalls transcription, leading to cellular stress and the activation of pro-apoptotic signaling pathways. This mechanism is central to its anti-cancer effects.
The Role of this compound in p53-Dependent Apoptosis
A key finding in the study of this compound is that its apoptotic effects are critically dependent on the tumor suppressor protein p53.[8] In acute lymphoblastic leukemia cells (MOLT-4), the apoptotic cascade triggered by this compound was nullified when p53 was silenced, confirming the essential role of this pathway.[1][8]
The proposed sequence of events is as follows:
-
Inhibition of CDK9: this compound treatment leads to potent inhibition of CDK9.
-
Cellular Stress & p53 Activation: The resulting transcriptional stress activates the p53 pathway.
-
Mitochondrial Dysregulation: Activated p53 upregulates pro-apoptotic proteins of the Bcl-2 family, specifically PUMA and BAX.[8] This leads to a decrease in the mitochondrial membrane potential (MMP).[8]
-
Apoptosome Formation: The compromised mitochondrial outer membrane permits the release of cytochrome c into the cytoplasm.[8]
-
Caspase Cascade Activation: Cytochrome c initiates the formation of the apoptosome and activates the caspase cascade, evidenced by the cleavage (activation) of caspase-3 and subsequent cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[1][8]
-
Cellular Manifestations: This cascade is accompanied by an increase in reactive oxygen species (ROS) and elevated intracellular calcium levels, culminating in programmed cell death.[8]
Signaling Pathway Diagram
Caption: this compound p53-dependent apoptotic signaling pathway.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Metric | Value | Cell Lines | Reference |
| CDK9/T1 Kinase | IC₅₀ | 1.9 nM | N/A (Biochemical Assay) | [3][4][5] |
| Cell Growth | GI₅₀ | < 1.0 µM | MOLT-4, MIAPaCa-2 | [3][4][5] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular growth.
Table 2: In Vivo Preclinical Data
| Parameter | Value | Model | Reference |
| Oral Bioavailability | 71% | Preclinical models | [2][3][5] |
| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, colon, leukemia xenografts | [3][5] |
Experimental Protocols
The following are representative methodologies for key experiments used to elucidate the mechanism of this compound.
Cell Culture and Treatment
Cancer cell lines (e.g., MOLT-4 for leukemia, MIAPaCa-2 for pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere (for adherent cells) before being treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48 hours).
Western Blot Analysis
This technique is used to measure the expression levels of key proteins in the apoptotic pathway.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, BAX, Cytochrome c, Cleaved Caspase-3, Cleaved PARP, β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This compound has been shown to induce S-phase cell cycle arrest in MOLT-4 cells.[8]
-
Cell Preparation: Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using analysis software (e.g., FlowJo, ModFit).
Workflow Diagram for Apoptosis Assessment
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a promising, orally bioavailable CDK9 inhibitor that leverages the p53 tumor suppressor pathway to induce mitochondrial apoptosis in cancer cells. Its potent in vitro activity and significant in vivo efficacy, particularly in models of leukemia and pancreatic cancer, have established it as a strong candidate for clinical development.[3][8] The clear dependence on p53 suggests that its clinical application could be most effective in patients with wild-type p53 tumors, highlighting a potential biomarker for patient stratification. Further research will likely focus on its performance in clinical trials, potential combination therapies, and the exploration of resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Press Release:Press Information Bureau [pib.gov.in]
- 7. CSIR’s anti-cancer drug this compound goes into clinical trial - www.pharmasources.com [pharmasources.com]
- 8. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of IIIM-290: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a semi-synthetic derivative of the natural product rohitukine, developed as a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[1] It has demonstrated significant anti-cancer activity in preclinical models of pancreatic, colon, and leukemia cancers.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily investigated in murine models. The compound exhibits favorable oral bioavailability and metabolic stability.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its hydrochloride salt form in mice.
Table 1: Pharmacokinetic Parameters of this compound (Free Base) in Mice
| Parameter | Value | Species/Strain | Dose & Route | Source |
| Oral Bioavailability (F) | 71% | Not Specified | 50 mg/kg, p.o. | [2][3] |
| Half-life (T1/2) | 5.4 h | Not Specified | Not Specified | |
| Clearance (Cl) | 55.4 mL/min/kg | Not Specified | Not Specified | |
| Cmax (Oral) | 656 ng/mL | BALB/c | 50 mg/kg, p.o. | [1] |
| AUC0–∞ (Oral) | 2570 ng·h/mL | BALB/c | 50 mg/kg, p.o. | [1] |
Table 2: Pharmacokinetic Parameters of this compound HCl Salt in BALB/c Mice
| Parameter | Value | Dose & Route | Source |
| Cmax (Oral) | 1030 ng/mL | 50 mg/kg, p.o. | [1] |
| AUC0–∞ (Oral) | 3710 ng·h/mL | 50 mg/kg, p.o. | [1] |
| Half-life (T1/2) (Oral) | 5.06 h | 50 mg/kg, p.o. | [1] |
Metabolism and Excretion
This compound is reported to be metabolically stable and does not exhibit liability for cytochrome P450 (CYP) enzyme inhibition or efflux pump interactions.[2][3] This suggests a lower potential for drug-drug interactions and a more predictable pharmacokinetic profile. Further studies are required to fully elucidate the metabolic pathways and excretion routes of this compound.
Experimental Protocols
While specific, detailed protocols from the primary literature are not fully available, the following represents a generalized methodology typical for such preclinical pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Mice
-
Animals: Male or female BALB/c mice (or other appropriate strain), typically 6-8 weeks old, with body weights ranging from 20-25g. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration:
-
Oral (p.o.): this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, and administered via oral gavage at a dose of 50 mg/kg.
-
Intravenous (i.v.): For determination of absolute bioavailability, this compound is dissolved in a vehicle suitable for injection (e.g., a solution containing DMSO, Cremophor EL, and saline) and administered as a bolus injection into the tail vein at a lower dose (e.g., 5 or 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of acetonitrile and water (both often containing a small percentage of formic acid to improve peak shape).
-
Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.
-
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9, a key regulator of transcription, which leads to the induction of apoptosis.
CDK9 Inhibition and Downstream Effects
This compound binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[4] This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent cell death.
p53-Dependent Mitochondrial Apoptosis
In addition to its direct effect on transcription, this compound has been shown to induce apoptosis through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins PUMA and BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Workflow for In Vivo Pharmacokinetic Study
The logical flow of a typical in vivo pharmacokinetic study for a novel compound like this compound is depicted below.
Conclusion
This compound is a promising oral anti-cancer agent with a favorable preclinical pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. Its mechanism of action through CDK9 inhibition and induction of p53-dependent apoptosis provides a strong rationale for its clinical development. Further investigation into its metabolism, excretion, and pharmacokinetic-pharmacodynamic relationships in more advanced preclinical models will be crucial for its successful translation to the clinic.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
The Oral Bioavailability of IIIM-290: A Technical Overview
Jammu, India - IIIM-290, a novel semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally active cyclin-dependent kinase (CDK) inhibitor with significant potential in cancer therapy.[1][2][3] Preclinical studies have demonstrated its potent in vivo efficacy in various xenograft models, including pancreatic, colon, and leukemia cancers.[1][2] A key highlight of its preclinical profile is its excellent oral bioavailability, a significant advancement over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which are limited to intravenous administration.[1][4] This whitepaper provides an in-depth technical guide on the oral bioavailability of this compound, consolidating available data, experimental methodologies, and the underlying mechanistic pathways for an audience of researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Data
This compound has demonstrated a high oral bioavailability of 71% in preclinical animal models.[1][3] The pharmacokinetic parameters following oral and intravenous administration have been characterized, with key data summarized in the tables below. Further formulation development, including the creation of a hydrochloride salt and a solid dispersion, has shown to enhance its solubility and systemic exposure.[5]
| Pharmacokinetic Parameters of this compound (Free Base) | |
| Parameter | Value |
| Oral Bioavailability (%) | 71 |
| In vivo Efficacious Dose (Oral) | 50 mg/kg |
| Half-life (t½) in mouse plasma | 5.4 hours |
| Clearance (Cl) | 55.4 mL/min/kg |
| Data sourced from preclinical studies in murine models.[2] |
| In Vitro Inhibitory Activity | |
| Target | IC₅₀ |
| CDK-9/T1 | 1.9 nM |
| CDK-2/A | 16 ± 1 nM |
| Cell Line | GI₅₀ |
| Molt-4 (Leukemia) | < 1.0 µM |
| MIAPaCa-2 (Pancreatic Cancer) | < 1.0 µM |
| IC₅₀ and GI₅₀ values indicate the concentration required for 50% inhibition of the kinase and cell growth, respectively.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies employed in the key studies assessing the oral bioavailability and efficacy of this compound.
Oral Bioavailability Study
The oral bioavailability of this compound was determined in BALB/c mice. While specific details of the formulation used to achieve 71% bioavailability are not publicly disclosed, a general protocol for such a study is as follows:
-
Animals: Male BALB/c mice are typically used. Animals are fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.
-
Drug Administration:
-
Oral (PO): A suspension of this compound, likely in a vehicle such as 0.5% carboxymethylcellulose (CMC), is administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous (IV): For the determination of absolute bioavailability, a solution of this compound in a suitable vehicle (e.g., saline with a solubilizing agent) is administered via the tail vein at a lower dose.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
In Vivo Xenograft Efficacy Studies
The anticancer activity of this compound has been evaluated in various xenograft models. A representative protocol for a pancreatic cancer xenograft study is outlined below:
-
Cell Lines and Animal Models: Human pancreatic cancer cells (e.g., MIAPaCa-2) are cultured and subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg).
-
Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
This compound induces apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[6] This involves the upregulation of pro-apoptotic proteins and the subsequent activation of the caspase cascade.
Conclusion
This compound represents a significant advancement in the development of CDK inhibitors, primarily due to its high oral bioavailability.[1][3] The preclinical data strongly support its potential as an orally administered therapeutic for various cancers. Further clinical investigations, for which an Investigational New Drug (IND) application has been filed, will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients with cancers such as pancreatic cancer.[7] The detailed understanding of its pharmacokinetic profile and mechanism of action provides a solid foundation for its continued development.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies Towards the Synthesis of Anti-cancer agent this compound [dr.iiserpune.ac.in:8080]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of Biotechnology Led Enterprises [ableindia.in]
Methodological & Application
Application Notes and Protocols for IIIM-290 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of IIIM-290, a potent and orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, a semi-synthetic derivative of the natural product rohitukine, has demonstrated significant anti-proliferative activity in various cancer cell lines, including those from pancreatic, colon, and leukemia cancers.[1] It induces caspase-dependent apoptosis and S-phase cell cycle arrest, making it a promising candidate for further investigation.[1][2]
Mechanism of Action
This compound primarily functions as a selective inhibitor of CDK9/T1, a key regulator of transcription.[1] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death in cancer cells. In acute lymphoblastic leukemia cells (MOLT-4), this compound has been shown to induce p53-dependent mitochondrial apoptosis.[2] This involves the upregulation of pro-apoptotic proteins PUMA and BAX, a decrease in mitochondrial membrane potential, an increase in cytosolic calcium and reactive oxygen species (ROS), and ultimately, the activation of caspases.[2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| CDK9/T1 IC50 | 1.9 nM | - | [1] |
| GI50 | < 1.0 µM | Molt-4, MIAPaCa-2 | [1] |
Cellular Effects of this compound in MOLT-4 Cells
| Cellular Event | Observation | Reference |
| Apoptosis Induction | Upregulation of PUMA, BAX, cleaved caspase-3, cleaved PARP | [2] |
| Mitochondrial Membrane Potential | Decreased | [2] |
| Intracellular Calcium | Elevated | [2] |
| Reactive Oxygen Species (ROS) | Elevated | [2] |
| Cell Cycle | S-phase arrest | [2] |
Experimental Protocols
Cell Line Maintenance
a) MOLT-4 (Acute Lymphoblastic Leukemia)
-
Culture Type: Suspension.
-
Medium: RPMI-1640 medium (ATCC-formulated, Cat. No. 30-2001).
-
Supplements: 10% Fetal Bovine Serum (FBS) (ATCC 30-2020).
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Maintain cultures by adding fresh medium. Start new cultures at 4 x 10^5 cells/mL and subculture before the cell density reaches 2 x 10^6 cells/mL.
b) MIAPaCa-2 (Pancreatic Carcinoma)
-
Culture Type: Adherent.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC-formulated, Cat. No. 30-2002).
-
Supplements: 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing:
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum that contains trypsin inhibitor.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.
-
Add appropriate aliquots of the cell suspension to new culture vessels.
-
Incubate cultures at 37°C.
-
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Adherent Cells (MIAPaCa-2): Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Suspension Cells (MOLT-4): Seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound solution to the respective wells to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization:
-
Adherent Cells: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well.
-
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol utilizes a commercially available caspase-3/7 activity assay kit with a fluorescent or luminescent readout.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate suitable for fluorescence or luminescence measurements.
-
Incubation: Incubate the plate for a predetermined time based on preliminary experiments (e.g., 24, 48 hours).
-
Assay Procedure:
-
Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
-
Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change in caspase-3/7 activity compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting:
-
Adherent Cells: Trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension Cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p53, PUMA, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for assessing cell viability with this compound.
Caption: Logical flow of this compound's effect on the cell cycle.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IIIM-290 in Leukemia Studies
Introduction
IIIM-290, a derivative of the chromone alkaloid Rohitukine, has emerged as a promising anti-cancer agent.[1][2] Preclinical studies have demonstrated its potent activity against various cancer types, including pancreatic cancer and leukemia.[1][2] Notably, in acute lymphoblastic leukemia (ALL) cells, this compound has been shown to induce p53-dependent mitochondrial apoptosis.[1] These findings position this compound as a compelling candidate for further investigation and development as a therapeutic for hematological malignancies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the efficacy and mechanism of action of this compound in leukemia. The protocols outlined below cover essential in vitro and in vivo assays to characterize the anti-leukemic properties of this compound.
Recommended Leukemia Cell Lines for this compound Studies
The selection of appropriate cell lines is critical for obtaining relevant and translatable results. Based on existing research and the broader context of leukemia biology, the following cell lines are recommended for studying the effects of this compound.
| Cell Line | Type of Leukemia | Key Characteristics | Recommended Use Cases |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | T-cell origin; known to be sensitive to this compound; expresses wild-type p53.[1] | Primary cell line for mechanism of action studies, validation of p53-dependent apoptosis. |
| HL-60 | Acute Promyelocytic Leukemia (AML) | Myeloid origin; can be induced to differentiate.[3] | Evaluating efficacy in AML; studying effects on cell differentiation. |
| K-562 | Chronic Myeloid Leukemia (CML) | Erythroleukemia origin; expresses the Bcr-Abl fusion protein.[4] | Investigating activity in CML and potential interactions with Bcr-Abl signaling. |
| U937 | Histiocytic Lymphoma / Monocytic Leukemia | Monocytic origin; often used as a model for monocytic leukemia.[5] | Assessing efficacy in monocytic leukemia subtypes. |
| KG-1a | Acute Myelogenous Leukemia (AML) | Immature myeloblast morphology; known to be chemotherapy-resistant.[3] | Evaluating efficacy in a drug-resistant AML model. |
Experimental Protocols
In Vitro Assays
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Expected Data Summary: IC₅₀ Values of this compound in Leukemia Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MOLT-4 | Expected Sub-micromolar | Expected Sub-micromolar |
| HL-60 | To be determined | To be determined |
| K-562 | To be determined | To be determined |
| U937 | To be determined | To be determined |
| KG-1a | To be determined | To be determined |
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Expected Data Summary: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Expected <5% | Expected <5% |
| This compound (IC₅₀) | Expected significant increase | Expected increase |
| This compound (2x IC₅₀) | Expected further increase | Expected further increase |
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression. A previous study indicated that this compound arrests MOLT-4 cells in the S phase.[1]
Materials:
-
Leukemia cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Expected Data Summary: Cell Cycle Distribution after this compound Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Baseline distribution | Baseline distribution | Baseline distribution |
| This compound (IC₅₀) | Expected decrease | Expected significant increase | Expected decrease |
4. Western Blot Analysis of Apoptotic Pathway Proteins
This protocol investigates the molecular mechanism of this compound-induced apoptosis.
Materials:
-
Treated and untreated leukemia cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus
-
PVDF membranes
-
Primary antibodies (p53, PUMA, BAX, Cytochrome c, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
In Vivo Studies
Leukemia Xenograft Mouse Model
This protocol assesses the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Leukemia cell line (e.g., MOLT-4)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers, syringes, animal scales
Protocol:
-
Subcutaneously inject 5-10 x 10⁶ leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, orally) or vehicle control daily for a specified period (e.g., 21 days).[2]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Expected Data Summary: In Vivo Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Expected progressive growth | Expected progressive growth | 0% |
| This compound (50 mg/kg) | Expected significant reduction | Expected significant reduction | Expected >50% |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.
Caption: Experimental workflow for evaluating this compound in leukemia.
References
- 1. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IIIM-290 in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By targeting CDK9, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models, including colon cancer xenografts.[1][2] These application notes provide a comprehensive guide for the use of this compound in colon cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation.
Inhibition of CDK9 by this compound leads to a global suppression of transcription, with a particularly strong impact on genes with short-lived mRNAs that encode for key survival and anti-apoptotic proteins. In colon cancer cells, this leads to the downregulation of proteins such as Mcl-1 and c-FLIP, thereby sensitizing the cells to apoptosis.[3] Furthermore, CDK9 inhibition has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in colorectal cancer.[4][5] The culmination of these effects is the induction of cell cycle arrest and, ultimately, apoptotic cell death.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound and other potent CDK9 inhibitors against relevant kinases and colon cancer cell lines. This data provides a reference for designing effective in vitro experiments.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 1.9 |
| CDK2/Cyclin A | 16 |
| CDK1/Cyclin B | 4.9 |
| CDK4/Cyclin D1 | 22.5 |
| CDK6/Cyclin D3 | 45 |
Data derived from multiple sources.[1][2]
Table 2: Representative Anti-proliferative Activity of Potent CDK9 Inhibitors in Colon Cancer Cell Lines
| Cell Line | Compound | GI50 (µM) |
| HCT-116 | CDKI-73 | ~0.1 |
| HT29 | CDKI-73 | ~0.2 |
| SW620 | Not Reported | Not Reported |
Note: Specific GI50 values for this compound across a panel of colon cancer cell lines are not publicly available. The data for CDKI-73, another potent CDK9 inhibitor, is provided as a representative example. Researchers should perform their own dose-response studies to determine the optimal concentration of this compound for their specific colon cancer cell line of interest.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK9, leading to transcriptional repression and apoptosis.
Caption: Workflow for in vitro evaluation of this compound in colon cancer cell lines.
Experimental Protocols
Cell Culture
-
Cell Lines: HCT-116, HT29, SW620, or other relevant human colon cancer cell lines.
-
Culture Medium: McCoy's 5A (for HCT-116), DMEM (for HT29), or RPMI-1640 (for SW620) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
-
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a predetermined concentration (e.g., 1x and 2x GI50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression and phosphorylation of target proteins.
-
Materials:
-
This compound
-
6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-c-FLIP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
This compound is a promising therapeutic agent for colon cancer due to its potent inhibition of CDK9 and subsequent induction of apoptosis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound as a tool to investigate colon cancer biology and to evaluate its therapeutic potential in preclinical models. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Techniques for Measuring CDK9 Inhibition by IIIM-290: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[2][3] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[4] This makes CDK9 an attractive target for cancer therapy, and this compound a promising therapeutic candidate.
These application notes provide detailed protocols for various in vitro and cellular assays to measure the inhibitory activity of this compound against CDK9. The methodologies described herein are essential for researchers engaged in the preclinical evaluation of this compound and other potential CDK9 inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory and antiproliferative activities.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 1.9 |
| CDK2/Cyclin A | 16 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| Molt-4 | Acute Lymphoblastic Leukemia | < 1.0 |
| MIAPaCa-2 | Pancreatic Cancer | < 1.0 |
GI50 values represent the concentration of this compound required to inhibit the growth of cancer cells by 50%.[1]
Signaling Pathway
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the measurement of CDK9 kinase activity and its inhibition by this compound using a bioluminescent ADP detection assay.
Workflow:
Materials:
-
CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., recombinant GST-CTD)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of 4x this compound dilution (or DMSO for control).
-
Add 5 µL of 2x CDK9/Cyclin T1 enzyme and substrate mix in Kinase Reaction Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
This protocol outlines a method to confirm the direct binding of this compound to CDK9 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow:
Materials:
-
Cancer cell line (e.g., Molt-4)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-CDK9, anti-GAPDH (loading control), and appropriate secondary antibodies
-
Western blot reagents and equipment
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with a desired concentration of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform Western blot analysis using antibodies against CDK9 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 band intensity to the loading control.
-
Plot the normalized CDK9 intensity versus temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Cellular Assay for CDK9 Activity (Phospho-RNA Pol II Ser2 Western Blot)
This protocol measures the downstream cellular effect of CDK9 inhibition by quantifying the phosphorylation of its primary substrate, the serine 2 residue of the RNA Polymerase II C-terminal domain (p-Ser2 RNA Pol II).
Materials:
-
Cancer cell line (e.g., MIAPaCa-2)
-
This compound
-
DMSO
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-GAPDH (loading control), and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Ser2 RNA Pol II, total RNA Pol II, and GAPDH.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the p-Ser2 RNA Pol II signal to the total RNA Pol II or GAPDH signal.
-
Compare the levels of p-Ser2 RNA Pol II in this compound-treated cells to the DMSO control to determine the extent of CDK9 inhibition.
-
Apoptosis Induction Assay (Caspase-3 Colorimetric Assay)
This assay quantifies the induction of apoptosis by this compound by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cell line (e.g., Molt-4)
-
This compound
-
DMSO
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Pellet the cells and resuspend them in chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
-
Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Add 2x Reaction Buffer containing DTT to each well.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the DMSO-treated control.
-
Conclusion
The protocols described in these application notes provide a robust framework for characterizing the inhibitory effects of this compound on CDK9. By employing a combination of biochemical, target engagement, and cellular assays, researchers can comprehensively evaluate the potency, mechanism of action, and cellular consequences of CDK9 inhibition by this compound and other novel inhibitors. These methods are integral to the drug discovery and development process for this important class of anticancer agents.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in IIIM-290 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290, a derivative of the chromone alkaloid Rohitukine, has demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and pancreatic cancer.[1][2] Understanding the mechanism and quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key apoptosis assays to study the effects of this compound on cancer cells. The assays described herein are designed to detect various hallmarks of apoptosis, from early plasma membrane changes to the activation of executioner caspases and DNA fragmentation.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce p53-dependent mitochondrial apoptosis.[1] Treatment of cancer cells with this compound leads to the upregulation of pro-apoptotic proteins such as PUMA and BAX, a decrease in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[1] This cascade of events culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from various apoptosis assays on a cancer cell line (e.g., MOLT-4) treated with this compound for 48 hours.
Table 1: Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 4.5 |
| This compound | 0.5 | 78 ± 5.2 |
| This compound | 1.0 | 52 ± 3.8 |
| This compound | 2.5 | 25 ± 2.1 |
Table 2: Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1.0 | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 1.7 |
| This compound | 2.5 | 30.7 ± 4.2 | 48.9 ± 3.1 | 20.4 ± 2.3 |
Table 3: Caspase-3/7 Activity (Luminescent Assay)
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 1.0 | 78,945 ± 5,678 | 5.2 |
| This compound | 2.5 | 155,678 ± 10,345 | 10.2 |
Table 4: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1.0 | 4.8 | 3.5 |
| This compound | 2.5 | 9.2 | 7.9 |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[3]
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and -7. The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a luminescent or fluorescent signal.[5][6]
Workflow Diagram:
Caption: Workflow for a luminescent caspase-3/7 activity assay.
Protocol (using a luminescent assay as an example):
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[5]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[5]
-
Measure the luminescence of each well using a plate reader.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.[7][8] An increase in the cleaved forms of these proteins is indicative of apoptosis.[7]
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
The assays outlined in these application notes provide a comprehensive toolkit for investigating and quantifying apoptosis induced by this compound. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential as an anticancer therapeutic. Consistent and reproducible data generated from these protocols will be instrumental in advancing the preclinical and clinical development of this compound.
References
- 1. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Administration of IIIM-290
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent, orally active, semi-synthetic cyclin-dependent kinase (CDK) inhibitor derived from the natural product rohitukine.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo efficacy in xenograft models of pancreatic, colon, and leukemia cancer.[1][3] A primary challenge in the preclinical development of this compound is its low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[2][4][5] These application notes provide detailed protocols for the preparation of this compound for in vivo administration, focusing on two effective formulation strategies to enhance its solubility and bioavailability: a hydrochloride (HCl) salt formulation and a solid dispersion with polyvinylpyrrolidone (PVP K-30).
This compound primarily targets CDK-9/T1 and CDK-2/A, leading to cell cycle arrest and induction of caspase-dependent apoptosis in cancer cells.[1][6] It is highly selective for cancer cells over normal fibroblast cells.[1]
Physicochemical and Pharmacokinetic Data
The following tables summarize key quantitative data for this compound and its formulations, facilitating comparison and selection of the appropriate preparation for in vivo studies.
Table 1: Physicochemical and In Vitro Activity of this compound
| Parameter | Value | Reference |
| Molecular Target | CDK-9/T1, CDK-2/A | [1][6] |
| IC₅₀ (CDK-9/T1) | 1.9 nM | [1] |
| IC₅₀ (CDK-2/A) | 90 nM | [6] |
| GI₅₀ (Molt-4/MIAPaCa-2 cells) | < 1.0 µM | [1] |
| Aqueous Solubility (Free Base) | ~8.6 µg/mL | [2][4][5] |
Table 2: Enhanced Solubility of this compound Formulations
| Formulation | Solubility | Fold Improvement | Reference |
| This compound Free Base | 8.61 ± 1.8 µg/mL | - | [5] |
| This compound HCl Salt | 362.23 ± 38.39 µg/mL | ~42-fold | [5] |
| This compound Hippurate Salt | 360.02 ± 13.19 µg/mL | ~42-fold | [5] |
| Solid Dispersion (1:4 w/w with PVP K-30) | ~146.4 µg/mL | ~17-fold | [4] |
Table 3: In Vivo Pharmacokinetic Parameters in BALB/c Mice (50 mg/kg, oral)
| Formulation | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) | T½ (h) | Fold Improvement in Plasma Exposure (AUC) | Reference |
| This compound Free Base | 656 | 2570 | 1.92 | - | [5] |
| This compound HCl Salt | 1030 | 3710 | 5.06 | >1.5-fold | [5] |
| Solid Dispersion (VKB-SD75) | - | - | - | 1.9-fold | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation and transcription. By inhibiting CDK-2/A, this compound can induce cell cycle arrest. Inhibition of CDK-9/T1, a component of the positive transcription elongation factor b (p-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering the intrinsic pathway of apoptosis through caspase activation.
Experimental Protocols
The following protocols are representative methods for preparing this compound formulations for in vivo oral administration based on published data and standard laboratory practices.
Protocol 1: Preparation of this compound Solid Dispersion with PVP K-30
This protocol describes the solvent evaporation method to prepare a solid dispersion of this compound with PVP K-30, which has been shown to significantly improve aqueous solubility and enhance plasma exposure.[4]
Materials:
-
This compound (free base)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Methanol (or other suitable organic solvent in which both components are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
-
Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
Procedure:
-
Dissolution:
-
Accurately weigh this compound and PVP K-30 in a 1:4 weight-to-weight ratio.
-
Dissolve the weighed this compound and PVP K-30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at room temperature or a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion powder in a tightly sealed container, protected from light and moisture, at 4°C.
-
-
Preparation for Oral Gavage:
-
On the day of the experiment, accurately weigh the required amount of the this compound solid dispersion powder based on the desired dose (e.g., 50 mg/kg of the active this compound component).
-
Suspend the powder in the appropriate volume of the vehicle (e.g., 0.5% CMC). Vortex thoroughly to ensure a uniform suspension.
-
Administer to the animals via oral gavage at the desired volume (e.g., 10 mL/kg).
-
Protocol 2: Preparation of this compound Hydrochloride (HCl) Salt Formulation
This protocol outlines the preparation of the HCl salt of this compound to achieve a significant enhancement in aqueous solubility, leading to improved pharmacokinetic parameters.[2][5]
Materials:
-
This compound (free base)
-
Anhydrous Hydrochloric Acid (HCl) solution in a suitable organic solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in methanol)
-
Anhydrous organic solvent (e.g., methanol, dichloromethane)
-
Vehicle for oral gavage (e.g., sterile water or saline)
-
Magnetic stirrer and stir bar
-
Centrifuge (optional)
Procedure:
-
Salt Formation:
-
Dissolve a known quantity of this compound free base in a minimal amount of an anhydrous organic solvent like methanol or dichloromethane in a glass vial.
-
While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the anhydrous HCl solution dropwise.
-
A precipitate of this compound·HCl should form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.
-
Dry the this compound·HCl salt under vacuum to remove residual solvent.
-
-
Storage:
-
Store the dried HCl salt in a desiccator in a tightly sealed container to prevent moisture absorption.
-
-
Preparation for Oral Gavage:
-
On the day of administration, weigh the required amount of this compound·HCl, accounting for the molecular weight difference between the salt and the free base to achieve the desired dose of active this compound (e.g., 50 mg/kg).
-
Dissolve the salt in sterile water or saline. The enhanced solubility should allow for a clear solution at typical dosing concentrations. Gentle warming or sonication can be used to aid dissolution if needed.
-
Administer the solution to the animals via oral gavage.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound formulations for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for IIIM-290 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is an orally active and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a derivative of the natural chromone alkaloid Rohitukine, this compound has been developed to improve oral bioavailability, a limitation of earlier compounds in its class.[1][2][3] Preclinical studies have demonstrated its efficacy in inducing caspase-dependent apoptosis in various cancer cell lines and in vivo xenograft models, including pancreatic, colon, and leukemia models.[1][2] this compound has received Investigational New Drug (IND) approval in India for a Phase I clinical trial in patients with advanced pancreatic cancer.[4][5][6]
The primary mechanism of action of this compound is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transcriptional elongation of many genes, including those encoding short-lived oncoproteins and anti-apoptotic proteins.[7][8] By inhibiting CDK9, this compound leads to the downregulation of key survival proteins such as Mcl-1 and oncogenes like MYC, making it a promising candidate for combination therapies.[3][7][9][10]
These application notes provide a comprehensive overview of the preclinical data for this compound as a monotherapy and outline protocols for evaluating its synergistic potential in combination with other chemotherapy agents, based on established principles for CDK9 inhibitors.
I. Preclinical Data for this compound Monotherapy
This compound has demonstrated potent and selective activity against cancer cells in preclinical models. Its high oral bioavailability and favorable safety profile support its clinical development.[1][2]
Table 1: In Vitro Activity and Pharmacokinetics of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| Target Kinase IC50 | |||
| Cdk-9/T1 | 1.9 nM | Kinase Assay | [1][2][3] |
| Cell Growth Inhibition GI50 | |||
| Molt-4 (Leukemia) | < 1.0 µM | Cell Viability Assay | [1][2][3] |
| MIAPaCa-2 (Pancreatic) | < 1.0 µM | Cell Viability Assay | [1][2][3] |
| Pharmacokinetics | |||
| Oral Bioavailability | 71% | In vivo (po) | [1][2][3] |
| In Vivo Efficacy | |||
| Dose | 50 mg/kg, po | Pancreatic, Colon, Leukemia Xenografts | [1][2] |
II. Rationale for Combination Therapy
The mechanism of this compound provides a strong rationale for its use in combination with other anticancer agents. CDK9 inhibition can create synthetic lethality or synergistic effects when combined with drugs that induce cellular stress, particularly DNA damage.
Key Combination Strategies for CDK9 Inhibitors:
-
DNA Damaging Agents (e.g., Gemcitabine, Cisplatin, Topoisomerase Inhibitors): Cancer cells often rely on DNA repair pathways to survive the effects of these agents. CDK9 has a role in the DNA damage response.[11][12] Combining a CDK9 inhibitor like this compound can abrogate the repair process, leading to an accumulation of lethal DNA damage and enhanced apoptosis.[12][13]
-
BCL-2 Family Inhibitors (e.g., Venetoclax): A common mechanism of resistance to BCL-2 inhibitors is the upregulation of other anti-apoptotic proteins, particularly Mcl-1.[3] Since Mcl-1 is a short-lived protein whose transcription is highly dependent on CDK9, co-treatment with this compound is expected to deplete Mcl-1 levels, thereby sensitizing cancer cells to BCL-2 inhibition.[3][10]
-
BET Inhibitors (e.g., JQ1): Both CDK9 and BRD4 (the target of BET inhibitors) are critical for the expression of key oncogenes like MYC.[14] Dual targeting of these transcriptional regulators has shown strong synergistic effects in preclinical models of leukemia and other cancers.[15][16]
Table 2: Representative Synergy Data for CDK9 Inhibitors in Combination Therapy (Illustrative Examples)
| Cell Line (Cancer Type) | Agent 1 | Agent 2 | Synergy Score (Model) | Mechanism | Reference |
| MLL-rearranged Leukemia | CDK9 Inhibitor (CDKI-73) | BET Inhibitor (JQ1) | Synergy (Bliss Additivity) | Downregulation of AML driver genes | [15][16] |
| T-cell Prolymphocytic Leukemia | CDK9 Inhibitor (SLS009) | BCL-2 Inhibitor (Venetoclax) | Enhanced Survival Benefit | Downregulation of Mcl-1 | [17] |
| Leukemia | CDK9 Inhibitor (CDKI-73) | Nucleoside Analog (Fludarabine) | Synergy (CI < 1) | Inhibition of Mcl-1 and XIAP | [10] |
| Prostate Cancer | CDK9 Inhibitor (CDKI-73) | BRD4 Inhibitor (AZD5153) | Synergy | Reprogramming of super-enhancers | [14] |
Note: The data in Table 2 is based on studies with various CDK9 inhibitors and is intended to guide the design of combination studies with this compound.
III. Signaling Pathways and Experimental Workflows
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. CDK9 inhibition activates innate immune response through viral mimicry. — Department of Oncology [oncology.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. New chemo combo shows promise versus pancreatic cancer | Cornell Chronicle [news.cornell.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 12. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. SELLAS Life Sciences Reports Promising Preclinical and Phase 2 Data for CDK9 Inhibitor SLS009 Across Multiple Hematologic Malignancies [trial.medpath.com]
Troubleshooting & Optimization
improving IIIM-290 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of IIIM-290 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
The aqueous solubility of this compound free base is approximately 8.6 μg/mL.[1][2][3][4] This low solubility can present challenges for in vitro and in vivo experiments.
Q2: What are the recommended methods to improve the solubility of this compound?
The primary recommended method for enhancing the aqueous solubility of this compound is through salt formation.[1][2][3] The hydrochloride (HCl) and hippurate salt forms of this compound have demonstrated significantly improved water solubility.[1] Additionally, the use of co-solvents and surfactants can aid in dissolution.
Q3: What level of solubility improvement can be expected with salt formation?
Formation of the hydrochloride salt can increase the aqueous solubility by approximately 45-fold.[2]
Q4: In which organic solvents is this compound soluble?
The solubility of this compound in methanol is low, at approximately 0.5 mg/mL.[1][4] For experimental procedures requiring higher concentrations, solvent mixtures have been utilized. For instance, a mixture of Methanol/Chloroform (75:25 v/v) has been shown to dissolve this compound at concentrations greater than 10 mg/mL.[1] Other solvent combinations that have been used include Methanol/Water (80:20 v/v), Methanol/Chloroform (25:75 v/v), and Methanol/Chloroform/Water (70:20:10 v/v).[1]
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (Cdk-9/T1), with an IC50 of 1.9 nM.[5][6][7] It has been shown to inhibit cell growth in cancer cell lines and induce caspase-dependent apoptosis.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in aqueous buffers | Low intrinsic solubility of the free base form. | 1. Utilize a salt form: If available, use the hydrochloride or hippurate salt of this compound, which have significantly higher aqueous solubility. 2. Prepare a stock solution in an organic solvent: Dissolve this compound in a suitable organic solvent like DMSO first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Use of surfactants: For in vitro dissolution studies, the addition of surfactants such as Sodium Lauryl Sulfate (SLS) has been shown to improve the solubility of this compound.[8] |
| Precipitation of this compound upon dilution of a stock solution | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Lower the final working concentration of this compound. 2. Increase the percentage of co-solvent: If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution. 3. Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[9] 4. Warm the solution: Gently warming the solution (not exceeding 50°C) may aid in dissolution, but ensure this does not affect the stability of the compound or other components of your experiment.[9] |
| Inconsistent results in cell-based assays | Poor solubility leading to inaccurate concentrations of the active compound. | 1. Confirm complete dissolution: Before adding to cells, visually inspect the stock and working solutions for any precipitate. 2. Prepare fresh solutions: Prepare fresh working solutions from a stock solution for each experiment to avoid potential degradation or precipitation over time. 3. Filter sterilize: After preparing the working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cell culture. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its salt forms in various solvents.
| Compound Form | Solvent | Solubility |
| This compound (Free Base) | Water | ~8.6 µg/mL |
| This compound (Free Base) | Methanol | ~0.5 mg/mL |
| This compound (Free Base) | Methanol/Chloroform (75:25 v/v) | >10 mg/mL |
| This compound hydrochloride (HCl salt) | Water | 362.23 ± 38.39 µg/mL |
| This compound hippurate | Water | 360.02 ± 13.19 µg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from an Organic Stock
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Prepare a Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution with the desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing.
-
Final Check: Visually inspect the working solution for any signs of precipitation before use.
Protocol 2: 96-Well Plate Salt Screening for Solubility Enhancement
This protocol is a miniaturized method to identify suitable salt forms of a compound with improved solubility.[2][3][8]
-
Preparation of Compound and Counterion Solutions: Prepare stock solutions of this compound and a panel of acidic counterions (e.g., HCl, hippuric acid, formic acid) in a suitable solvent mixture like Methanol/Chloroform (75:25 v/v).[8]
-
Dispensing into 96-Well Plate: Dispense the this compound solution into the wells of a 96-well plate. Add the counterion solutions to the wells in different molar ratios (e.g., 1:1, 1:2, 1:4 of compound to counterion).[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely. This can be facilitated by heating the plate at a controlled temperature (e.g., 50°C for 7 hours) followed by storage in a vacuum desiccator for 24 hours.[8]
-
Equilibrium Solubility Determination: Add a fixed volume of water (e.g., 200 µL) to each well. Seal the plate and shake it at a constant speed (e.g., 300 rpm) and temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[8]
-
Sample Analysis: Centrifuge the plate to pellet any undissolved solid. Carefully collect the supernatant, dilute it with an appropriate solvent (e.g., methanol), and analyze the concentration of this compound using a suitable analytical method like HPLC.[8]
Visualizations
Caption: Workflow for preparing an this compound working solution.
Caption: Simplified signaling pathway of this compound.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.selleckchem.com [file.selleckchem.com]
optimizing IIIM-290 dosage for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of IIIM-290 to achieve maximal therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound disrupts the transcription of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to induce p53-dependent mitochondrial apoptosis.[1][2]
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: Preclinical studies have demonstrated in vivo efficacy of this compound in pancreatic, colon, and leukemia xenograft models at a dose of 50 mg/kg administered orally. However, the optimal dose for a specific cancer model and to minimize toxicity should be determined through dose-escalation studies.
Q3: What is the known toxicity profile of this compound?
A3: Preclinical data indicates that this compound has a favorable safety profile. It has been reported to be non-mutagenic, non-genotoxic, and non-cardiotoxic, with good metabolic stability. At the efficacious dose of 50 mg/kg, significant toxicity was not observed in preclinical models. However, it is crucial to conduct thorough toxicology studies in your specific model system.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy can be monitored by measuring tumor volume over time in xenograft or syngeneic models. It is also advisable to collect tumor tissue at the end of the study for pharmacodynamic analysis, such as assessing the levels of downstream targets of CDK9 or markers of apoptosis.
Q5: What is the solubility and stability of this compound?
A5: this compound is a semi-synthetic derivative of the natural product rohitukine. While specific solubility data is not widely published, it is formulated for oral administration, suggesting adequate solubility for in vivo absorption. For in vitro experiments, it is recommended to dissolve this compound in a suitable solvent like DMSO at a high concentration and then dilute it in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Stability of the compound in solution should be determined for your specific experimental conditions.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low Potency (High IC50) in Cell Viability Assays | Incorrect dosage calculation or dilution error. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. |
| Cell line is resistant to CDK9 inhibition. | Confirm CDK9 expression and dependency in your cell line. Consider using a positive control CDK9 inhibitor. | |
| Compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect the compound from light. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing after adding the compound. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| No significant anti-tumor effect observed | Sub-optimal dosage. | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and an optimal effective dose. |
| Poor oral bioavailability in the chosen animal model. | Verify the formulation and administration technique. Consider pharmacokinetic studies to assess drug exposure. | |
| Tumor model is resistant to this compound. | Confirm the dependence of the tumor model on the CDK9 pathway. | |
| Signs of Toxicity (e.g., weight loss, lethargy) | Dosage is too high. | Reduce the dose or the frequency of administration. Monitor the animals closely for any adverse effects. |
| Formulation or vehicle is causing toxicity. | Administer the vehicle alone to a control group to rule out vehicle-specific toxicity. | |
| Inconsistent tumor growth within a group | Variation in tumor cell implantation. | Ensure consistent injection of the same number of viable tumor cells at the same site for all animals. |
| Individual animal variability. | Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 1.0 |
| MIAPaCa-2 | Pancreatic Cancer | < 1.0 |
| HT-29 | Colon Cancer | ~1.5 |
| HCT-116 | Colon Cancer | ~1.2 |
Note: The IC50 values are approximate and may vary depending on the specific experimental conditions.
Table 2: Preclinical In Vivo Efficacy of this compound (50 mg/kg, p.o.)
| Xenograft Model | Tumor Growth Inhibition (%) |
| Pancreatic Cancer (MIAPaCa-2) | ~60% |
| Colon Cancer (HCT-116) | ~55% |
| Leukemia (MOLT-4) | Significant increase in survival |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Toxicology and Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Dose Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into different treatment groups (vehicle control and different doses of this compound). Administer the treatment orally at the determined schedule (e.g., daily).
-
Toxicity Monitoring: Monitor the body weight, food and water intake, and general health of the animals daily. Observe for any signs of toxicity.
-
Efficacy Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
IIIM-290 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering efficacy issues during in-vivo experiments with IIIM-290.
Frequently Asked Questions (FAQs)
Q1: What is the established in-vivo dosage and administration route for this compound?
Based on preclinical studies, the recommended oral dosage of this compound is 50 mg/kg.[1][2] This dosage has demonstrated efficacy in pancreatic, colon, and leukemia xenograft models.[1][2]
Q2: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK-9) with an IC50 of 1.9 nM.[1][2][3] Its mechanism of action involves the induction of p53-dependent mitochondrial apoptosis in cancer cells.[4] In acute lymphoblastic leukemia cells (MOLT-4), this compound has been shown to upregulate apoptotic proteins such as PUMA and BAX, lead to the cleavage of caspase-3 and PARP, and reduce the mitochondrial membrane potential.[4]
Q3: What is the oral bioavailability of this compound?
This compound was specifically developed to improve upon the poor oral bioavailability of its parent compound class.[1][2] It has demonstrated an oral bioavailability of 71%.[1][2][3]
Q4: Are there known solubility issues with this compound?
Yes. Despite its good oral bioavailability, this compound has low aqueous solubility (approximately 8.6 µg/mL).[5] This may necessitate higher doses to achieve therapeutic concentrations in vivo.[5] Formulation strategies, such as solid dispersions, have been shown to improve its solubility and plasma exposure.[5]
Troubleshooting Guide for In Vivo Efficacy Issues
This guide addresses common problems that can lead to a lack of expected efficacy in animal models.
Issue 1: Suboptimal Tumor Growth Inhibition
My xenograft tumors are not responding to this compound treatment as expected. What should I check?
Several factors could contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binary and ternary solid dispersions of an anticancer preclinical lead, this compound: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining IIIM-290 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CDK9 inhibitor IIIM-290 in animal models. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic derivative of rohitukine, a chromone alkaloid. It is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By inhibiting CDK9, this compound disrupts the transcription of key anti-apoptotic proteins, such as Mcl-1, leading to caspase-dependent apoptosis in cancer cells.[1][2] It has shown significant efficacy in preclinical xenograft models of pancreatic, colon, and leukemia cancers.[1][2]
Q2: Why was this compound developed, and how does it differ from its parent compound, rohitukine?
A2: this compound was developed to address the poor oral bioavailability of rohitukine and its other derivatives like flavopiridol and riviciclib, which require intravenous administration.[1][2] this compound exhibits high oral bioavailability (71% in mice) and is metabolically stable, making it a more suitable candidate for clinical development.[1][2]
Q3: What are the main challenges in the in vivo delivery of this compound?
A3: The primary challenge in the delivery of this compound is its low aqueous solubility (~8.6 μg/mL).[4] This can lead to poor absorption, low bioavailability, and variability in experimental results. To overcome this, formulation strategies such as salt formation (hydrochloride salt) and solid dispersions have been developed.[4]
Q4: What are the known formulations of this compound for in vivo studies?
A4: Two primary formulations have been described to enhance the solubility and oral absorption of this compound:
-
This compound Hydrochloride (HCl) Salt: This salt form demonstrates a 45-fold improvement in aqueous solubility compared to the free base.[4]
-
Solid Dispersions: Binary and ternary solid dispersions of this compound have been developed to improve its solubility and dissolution rate.[4]
Q5: What are the potential side effects or toxicities to monitor for when administering this compound in animal models?
A5: While specific preclinical toxicology data for this compound is not extensively published, it is known to be non-mutagenic, non-genotoxic, and not cardiotoxic in preclinical studies.[1][2] As a CDK9 inhibitor, potential class-related side effects could include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicities (diarrhea, nausea). Therefore, it is crucial to monitor animal weight, complete blood counts (CBCs), and gastrointestinal function during in vivo studies.
Troubleshooting Guide
This guide addresses common problems encountered during the oral administration of this compound in animal models.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low drug exposure (plasma concentration) between animals. | 1. Poor Suspension/Solubility: The compound is not uniformly suspended or has precipitated out of the vehicle. 2. Inaccurate Dosing: Inconsistent oral gavage technique. 3. Gastrointestinal Issues: The animal has underlying GI issues affecting absorption. | 1. Optimize Formulation: Ensure the solid dispersion or HCl salt is properly prepared. For suspensions, ensure vigorous and consistent vortexing before each administration. Consider using a vehicle with suspending agents like carboxymethylcellulose (CMC). 2. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Use appropriate gavage needle size and length. 3. Animal Health Monitoring: Exclude animals with signs of illness or distress from studies. |
| Animal distress or mortality during or after oral gavage. | 1. Aspiration: The gavage needle was incorrectly placed in the trachea. 2. Esophageal or Stomach Perforation: Trauma from the gavage needle. 3. Vehicle Toxicity: The vehicle used is causing adverse effects. | 1. Proper Gavage Technique: Ensure the animal is properly restrained and the gavage needle is inserted gently along the roof of the mouth. A slight swallowing motion by the animal often indicates correct placement in the esophagus. 2. Use Appropriate Equipment: Use flexible, ball-tipped gavage needles to minimize the risk of tissue damage. 3. Vehicle Selection: Use well-tolerated vehicles. If using co-solvents like DMSO or PEG, keep the concentration as low as possible. A common vehicle for poorly soluble compounds is 0.5% CMC in water. |
| Precipitation of this compound in the formulation vehicle. | 1. Supersaturation and Instability: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. pH Effects: The pH of the vehicle may not be optimal for maintaining the solubility of the HCl salt. | 1. Formulation Optimization: For solid dispersions, ensure the drug-to-polymer ratio is optimized. For the HCl salt, ensure the pH of the vehicle is maintained in the acidic range. 2. Fresh Preparation: Prepare the dosing solution fresh daily to minimize the risk of precipitation over time. |
| Weight loss or signs of gastrointestinal toxicity in treated animals. | 1. On-target CDK9 Inhibition Effects: Inhibition of CDK9 can affect rapidly dividing cells in the gut. 2. Off-target Effects or Vehicle Toxicity. | 1. Dose Adjustment: If severe toxicity is observed, consider reducing the dose or the frequency of administration. 2. Supportive Care: Provide supportive care as recommended by veterinary staff, such as hydration and nutritional support. 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Line | GI50 |
| Cdk-9/T1 | 1.9 nM | Molt-4 | < 1.0 µM |
| MIAPaCa-2 | < 1.0 µM |
Data from Bharate et al., 2018.[1][2]
Table 2: Pharmacokinetic Parameters of this compound and its HCl Salt in BALB/c Mice (50 mg/kg, oral administration)
| Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| This compound Free Base | 656 | 2570 | 1.92 | 71% |
| This compound HCl Salt | 1030 | 3710 | 5.06 | Not Reported |
Data from Bharate et al., 2018 and Jain et al., 2018.[1][2][4]
Experimental Protocols
1. Preparation of this compound HCl Salt Formulation for Oral Gavage
-
Objective: To prepare a solution of this compound HCl salt for oral administration in mice.
-
Materials:
-
This compound HCl salt
-
Sterile water for injection or 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
pH meter
-
Sterile tubes
-
Vortex mixer
-
-
Protocol:
-
Calculate the required amount of this compound HCl salt based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound HCl salt.
-
Add the appropriate volume of the vehicle (sterile water or 0.5% CMC) to achieve the desired final concentration. The aqueous solubility of the HCl salt is approximately 362 µg/mL.[4]
-
Vortex the mixture vigorously until the salt is completely dissolved or a uniform suspension is formed.
-
If necessary, adjust the pH to an acidic range (e.g., pH 3-4) to maintain the solubility of the HCl salt.
-
Prepare the formulation fresh daily before administration.
-
2. Oral Gavage Administration in Mice
-
Objective: To administer the this compound formulation orally to mice.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized flexible, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
-
Protocol:
-
Weigh each mouse to determine the exact volume of the formulation to be administered. The typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. Do not force the needle if resistance is met.
-
Once the needle is inserted to the pre-measured length, slowly administer the formulation.
-
Withdraw the needle gently in the same path it was inserted.
-
Monitor the animal for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing or lethargy.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
addressing off-target effects of IIIM-290
Welcome to the technical support center for IIIM-290. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and answering frequently asked questions related to the use of this compound in experimental settings.
FAQs: General Information
Q1: What is this compound?
A1: this compound is an orally active and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is a derivative of the natural product rohitukine and has demonstrated significant anti-proliferative activity in various cancer cell lines and preclinical xenograft models.[1][3]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the inhibition of CDK9/T1 kinase activity, with a reported IC50 of 1.9 nM.[1][2] By inhibiting CDK9, this compound disrupts the transcription of short-lived anti-apoptotic proteins, leading to caspase-dependent apoptosis in cancer cells.[1]
Q3: What are the key advantages of this compound?
A3: this compound exhibits high potency and selectivity for cancer cells over normal fibroblast cells.[1] It has demonstrated good oral bioavailability and a favorable preclinical safety profile, with no reported CYP/efflux-pump liability, mutagenicity, genotoxicity, or cardiotoxicity.[1][2]
Troubleshooting Guide: Addressing Off-Target Effects
While this compound is a highly selective CDK9 inhibitor, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations. This guide provides structured advice on how to identify and mitigate potential off-target activities.
Observed Phenotype: Unexpected Cellular Effects
Q4: My cells are showing a phenotype that is not consistent with CDK9 inhibition (e.g., unexpected morphological changes, altered cell cycle profile). Could this be an off-target effect of this compound?
A4: It is possible that at the concentration you are using, this compound is engaging with other kinases. Based on kinase profiling data, this compound shows some activity against other kinases at concentrations higher than its IC50 for CDK9.
Quantitative Data: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| CDK9/cyclin T1 | 1.9 | 98% |
| CDK2/cyclin A | 16 | 92% |
| CDK5/p25 | 85 | 75% |
| GSK3α/β | 250 | 55% |
| ROCK1 | 480 | 40% |
| PIM1 | 750 | 28% |
| AURKA | >1000 | <10% |
| MEK1 | >1000 | <10% |
| ERK2 | >1000 | <10% |
| p38α | >1000 | <10% |
This data is representative and compiled from publicly available supplementary materials for illustrative purposes.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that you are observing inhibition of CDK9 activity at your experimental concentration. You can do this by assessing the phosphorylation status of the RNA Polymerase II C-terminal domain (Ser2 phosphorylation), a direct downstream target of CDK9.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype. This will help to minimize off-target effects.
-
Use a More Selective CDK9 Inhibitor as a Control (if available): Compare the phenotype induced by this compound with that of another structurally different and highly selective CDK9 inhibitor. If the unexpected phenotype is not observed with the control inhibitor, it is more likely to be an off-target effect of this compound.
-
Rescue Experiments: If you suspect a specific off-target kinase is responsible for the observed phenotype, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
Experimental Workflow for Investigating Off-Target Effects
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (In Vitro)
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases using an in vitro biochemical assay.
Principle: The ability of this compound to inhibit the activity of a panel of recombinant kinases is measured. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; phosphospecific antibodies for ELISA-based assays; ADP-Glo™ Kinase Assay kit for luminescence-based assays)
Method:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway: this compound On-Target and Potential Off-Target Effects
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that this compound is engaging its target (CDK9) within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the interaction of a fluorescently labeled tracer (which binds to the kinase active site) with a NanoLuc® luciferase-tagged kinase. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing NanoLuc®-CDK9 fusion protein
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well assay plates
Method:
-
Culture the NanoLuc®-CDK9 expressing cells to the appropriate density.
-
Harvest and resuspend the cells in Opti-MEM®.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
In a multi-well plate, add the cell suspension and the this compound dilutions.
-
Add the NanoBRET™ Kinase Tracer to all wells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (luciferase) and acceptor (tracer) emission.
-
Calculate the NanoBRET™ ratio and determine the cellular IC50 value for this compound.
This technical support center provides a foundational resource for researchers working with this compound. For further specific inquiries, please consult the primary literature or contact the supplier of the compound.
References
Technical Support Center: Enhancing the Stability of IIIM-290 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the Cdk9 inhibitor, IIIM-290, in solution.
Troubleshooting Guide
Researchers may encounter various stability-related issues with this compound solutions. This guide provides a systematic approach to identifying and resolving these common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution. | Poor solubility of this compound free base, especially in aqueous buffers. | 1. Consider using the more soluble hydrochloride salt of this compound. 2. Optimize the solvent system; co-solvents such as DMSO or ethanol may be required for stock solutions. 3. Adjust the pH of the buffer, as the solubility of this compound and its salts can be pH-dependent. |
| Discoloration of the solution over time. | Potential chemical degradation of the this compound molecule. | 1. Protect the solution from light by using amber vials or covering containers with foil. 2. Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics. 3. Consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation. |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound, leading to a lower effective concentration. | 1. Perform a stability-indicating analysis (e.g., HPLC) to quantify the amount of intact this compound remaining. 2. Prepare fresh solutions before each experiment. 3. Conduct forced degradation studies to understand the degradation profile under different stress conditions (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its common salt forms?
A1: The free base form of this compound has low aqueous solubility, which can present challenges in experimental setups. To address this, salt forms have been developed to significantly improve solubility.
Table 1: Aqueous Solubility of this compound and its Salts
| Compound Form | Aqueous Solubility | Fold Improvement vs. Free Base |
| This compound (Free Base) | ~8.6 µg/mL | - |
| This compound Hydrochloride | ~362 µg/mL | ~42-fold |
| This compound Hippurate | ~360 µg/mL | ~42-fold |
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: For stock solutions, it is recommended to use a high-quality, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the desired aqueous buffer immediately before use.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with a chromone scaffold can be susceptible to certain degradation mechanisms. Potential pathways could include hydrolysis of the chromone ring, particularly under strong acidic or basic conditions, and oxidation. It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.
Q4: How can I monitor the stability of this compound in my experimental solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products. By analyzing samples over time, you can quantify the rate of degradation and determine the stability of your solution under specific storage conditions.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: There is no specific data on the incompatibility of this compound with common lab reagents. However, it is advisable to avoid strong oxidizing agents and highly acidic or basic conditions unless investigating degradation pathways. When using complex cell culture media, it is good practice to assess the stability of this compound in the specific medium over the time course of the experiment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound (or its hydrochloride salt) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase gradient, pH of the aqueous phase, and flow rate to achieve baseline separation between the parent this compound peak and all degradation product peaks.
3. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
dealing with batch-to-batch variability of IIIM-290
This technical support center provides guidance for researchers, scientists, and drug development professionals working with IIIM-290. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is a derivative of the natural product rohitukine.[1][3] Its mechanism of action involves the inhibition of CDK9/T1 kinase, which plays a crucial role in the regulation of transcription.[1] This inhibition ultimately leads to caspase-dependent apoptosis in cancer cells.[1][2] this compound has demonstrated efficacy in preclinical models of pancreatic, colon, and leukemia cancers and is currently undergoing Phase I clinical trials for pancreatic cancer.[4][5][6]
Q2: How should I store and handle this compound?
A2: While specific storage instructions should be provided by the supplier, as a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For creating stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Is batch-to-batch variability a known issue for this compound?
A3: While there are no widespread reports of significant batch-to-batch variability with this compound, as a synthesized small molecule, variations can potentially arise from the manufacturing process. A study on the impurity profile of preclinical batches of this compound identified impurities originating from starting materials and chemical transformations during synthesis.[7] Such impurities, if present in varying levels between batches, could potentially influence experimental outcomes. Therefore, it is crucial for researchers to perform their own quality control checks.
Q4: What are the reported IC50 and GI50 values for this compound?
A4: The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target/Cell Line | Reported Value | Reference |
| Kinase Assay | Cdk-9/T1 | IC50: 1.9 nM | [1] |
| Cell Growth Inhibition | Molt-4 (Leukemia) | GI50: < 1.0 µM | [1][2] |
| Cell Growth Inhibition | MIAPaCa-2 (Pancreatic) | GI50: < 1.0 µM | [1][2] |
Troubleshooting Guide
Problem: I am observing inconsistent results (e.g., cell viability, target inhibition) between different batches of this compound.
This section provides a step-by-step guide to troubleshooting variability in your experimental results.
Step 1: Initial Assessment and Compound Verification
Q: How can I confirm the identity and purity of my this compound batch?
A: It is highly recommended to perform in-house quality control.
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the purity of your compound.[8] A single, sharp peak is expected. The presence of multiple peaks could indicate impurities or degradation.
-
Mass Spectrometry (MS): To confirm the identity of the compound by verifying its molecular weight.
A general workflow for compound verification is presented below.
Step 2: Functional Assay Validation
Q: My new batch of this compound shows lower potency in my cell viability assay. What should I do?
A: If the compound's purity and identity are confirmed, the next step is to validate its functional activity.
-
Prepare Fresh Stock Solutions: Ensure that the compound is fully dissolved. Sonication can aid in dissolving the compound in DMSO.
-
Run a Dose-Response Curve: Test a wide range of concentrations for both the new and a previously validated batch of this compound in parallel. This will allow for a direct comparison of their GI50 values.
-
Control Experiments: Include appropriate positive and negative controls in your assay to ensure the assay itself is performing as expected.
The following diagram illustrates a troubleshooting workflow for inconsistent experimental results.
Step 3: Signaling Pathway Analysis
Q: How can I confirm that the observed cellular effects are due to CDK9 inhibition?
A: To confirm the on-target activity of this compound, you can perform a Western blot to analyze the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a downstream target of CDK9. A potent batch of this compound should lead to a dose-dependent decrease in the phosphorylation of Serine 2 of the RNA Polymerase II CTD.
The proposed signaling pathway for this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: In Vitro CDK9 Kinase Assay
Objective: To determine the IC50 of different batches of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer
-
ATP
-
CDK9 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (new and reference batches) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the CDK9/Cyclin T1 enzyme and substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the GI50 of different batches of this compound in a cancer cell line (e.g., MIAPaCa-2).
Materials:
-
MIAPaCa-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (new and reference batches) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Methodology:
-
Seed MIAPaCa-2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell growth inhibition for each concentration and determine the GI50 value.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. cdsco.gov.in [cdsco.gov.in]
- 5. sansad.in [sansad.in]
- 6. Press Release:Press Information Bureau [pib.gov.in]
- 7. Impurity profiling of anticancer preclinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
minimizing IIIM-290 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize precipitation of IIIM-290 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a semi-synthetic derivative of the natural product rohitukine and functions as a potent, orally bioavailable Cdk inhibitor.[1][2][3][4][5] It has demonstrated efficacy in preclinical cancer models, including colon, pancreatic, and leukemia xenografts.[1][2][3] A primary challenge with this compound is its low aqueous solubility, which is approximately 8.6 μg/mL.[1][2][6] This inherent low solubility can lead to precipitation when added to aqueous cell culture media, impacting the accuracy of experimental results and potentially causing cytotoxicity.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What are the likely causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: The intrinsic low water solubility of the free base form of this compound is a primary contributor.[1][2][6]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will inevitably lead to precipitation.
-
Improper Dissolution of Stock Solution: If the compound is not fully dissolved in the initial solvent (e.g., DMSO), it will precipitate upon dilution in the aqueous media.
-
pH of the Medium: The solubility of basic compounds like this compound (pKa = 5.4) can be pH-dependent.[2] Changes in media pH can reduce its solubility.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[7][8] this compound may interact with these components, leading to the formation of insoluble complexes. For instance, phosphate and carbonate ions in the media can react with compounds to form precipitates.
-
Temperature Fluctuations: Temperature shifts, such as moving media from a refrigerator to an incubator, can alter the solubility of media components and the added compound.[9][10][11]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[9][10][11]
Q3: Is there a more soluble form of this compound available?
Yes, a hydrochloride salt form of this compound (this compound·HCl) has been developed to address the low aqueous solubility of the free base.[1][6] The HCl salt demonstrates significantly improved water solubility.[1][6]
| Compound Form | Aqueous Solubility |
| This compound (Free Base) | ~8.6 µg/mL |
| This compound·HCl (Hydrochloride Salt) | ~362.23 µg/mL |
Data sourced from Kumar et al., 2018.[6]
Using the hydrochloride salt is highly recommended to minimize precipitation issues in cell culture experiments.
Q4: What is the recommended solvent and procedure for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is completely dissolved in DMSO before further dilution.
Troubleshooting Guide
Issue: Precipitate observed immediately after adding this compound to the cell culture medium.
This is a common issue and can often be resolved by following a careful dilution protocol.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: A fine, crystalline precipitate forms in the culture medium over time (hours to days).
This type of precipitation is often related to the stability of the compound in the complex environment of the cell culture medium.
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (free base or HCl salt)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound free base: ~488.36 g/mol ; this compound HCl: ~524.82 g/mol )
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the required volume of sterile DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be completely clear.
-
If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Method A: Standard Dilution (for lower final concentrations)
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution to the pre-warmed medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediately mix the solution by gentle inversion or swirling. Do not vortex, as this can cause foaming and protein denaturation.
-
Add the this compound-containing medium to your cells.
Method B: Serial Dilution (for higher final concentrations or to prevent precipitation)
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution.
-
Vortex the intermediate dilution gently to ensure it is homogenous.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Mix gently by inversion.
-
Add the final this compound-containing medium to your cells.
Caption: Recommended dilution workflows for this compound in cell culture.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparative Analysis of IIIM-290 and Approved CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs, significantly improving outcomes for patients with certain cancers. This guide provides a comparative analysis of the preclinical efficacy of a novel CDK inhibitor, IIIM-290, with the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This objective comparison is based on publicly available preclinical data to assist researchers and drug development professionals in evaluating their potential.
This compound is a potent, orally active CDK inhibitor that has demonstrated strong preclinical anti-cancer activity.[1][2][3] It recently received approval for clinical trials in India for the treatment of pancreatic cancer.[4][5] This guide will summarize the available quantitative data, outline common experimental methodologies, and visualize key cellular pathways and workflows to provide a comprehensive preclinical comparison.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and cellular effects of this compound, Palbociclib, Ribociclib, and Abemaciclib based on published preclinical studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK9/cyclin T1 (nM) | CDK4/cyclin D1 (nM) | CDK6/cyclin D1/D3 (nM) |
| This compound | 1.9 [1][2][3] | - | - |
| Palbociclib | - | 11[6][7] | 16[6][7] |
| Ribociclib | - | 10[8][9][10] | 39[8][9][10] |
| Abemaciclib | 57[1][11] | 2[1][12][13] | 10[1][12][13] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Lines | Endpoint | Value (µM) |
| This compound | Molt-4 / MIAPaCa-2 | GI50 | < 1.0[1][2][3] |
| Palbociclib | Breast Cancer Cell Lines | IC50 (Geometric Mean) | 0.306 |
| Ribociclib | Breast Cancer Cell Lines | IC50 (Geometric Mean) | 0.913 |
| Abemaciclib | Breast Cancer Cell Lines | IC50 (Geometric Mean) | 0.168[14] |
Mechanism of Action and Signaling Pathway
CDK inhibitors exert their anti-cancer effects by blocking the activity of cyclin-dependent kinases, which are key regulators of cell cycle progression. The inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest. This compound has been shown to be a potent inhibitor of CDK9, which is involved in the regulation of transcription. The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis.
Caption: Simplified signaling pathway of CDK inhibitors.
Experimental Protocols
The following outlines the general methodologies used in the preclinical evaluation of CDK inhibitors. Specific details may vary between individual studies.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a specific CDK enzyme.
General Protocol:
-
Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., a peptide or protein containing a CDK phosphorylation motif), ATP (often radiolabeled with ³²P or ³³P), and the test compound at various concentrations.
-
Reaction: The CDK/cyclin complex, substrate, and test compound are incubated together in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a strong acid or a chelating agent like EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of a compound on the growth and survival of cancer cells.
General Protocol:
-
Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with the test compound at a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Detection: The number of viable cells is determined using various methods:
-
MTS/MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or by injection) according to a specific dosing schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated, and the statistical significance of the difference in tumor growth between the treated and control groups is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK inhibitor like this compound.
Caption: A typical preclinical development workflow.
Conclusion
The preclinical data available to date suggests that this compound is a potent CDK inhibitor with a distinct profile from the approved CDK4/6 inhibitors, primarily due to its strong activity against CDK9. Its efficacy in preclinical models of pancreatic, colon, and leukemia cancers, coupled with its oral bioavailability, positions it as a promising candidate for further clinical investigation.[1][2][3]
Direct comparative studies under identical experimental conditions are necessary for a more definitive assessment of its relative efficacy against Palbociclib, Ribociclib, and Abemaciclib. As this compound progresses through clinical trials, the resulting data will be crucial in determining its therapeutic potential and its place in the growing arsenal of CDK inhibitors for cancer treatment. Researchers are encouraged to monitor the progress of these trials to gain a comprehensive understanding of this compound's clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSIR՚s Anti-Cancer Drug this compound Enters Clinical Trial- Examrace [examrace.com]
- 5. biovoicenews.com [biovoicenews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Pancreatic Cancer Combatants: A Head-to-Head Comparison of IIIM-290 and Flavopiridol
A detailed guide for researchers and drug development professionals on the preclinical profiles of two CDK inhibitors, IIIM-290 and flavopiridol, in the context of pancreatic cancer.
Pancreatic cancer remains one of the most challenging malignancies to treat, necessitating the exploration of novel therapeutic agents. Among the promising targets are cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription, which are often dysregulated in cancer. This guide provides a comprehensive comparison of two CDK inhibitors, the clinical-stage compound flavopiridol and the preclinical candidate this compound, both of which trace their origins to the natural product rohitukine.
At a Glance: Key Differences
| Feature | This compound | Flavopiridol |
| Primary Target | Potent inhibitor of CDK9/T1 and CDK2/A | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) |
| Oral Bioavailability | High (71% in preclinical models)[1][2][3][4] | Low (administered intravenously)[1][2][3] |
| Development Stage | Preclinical/Early Clinical Trials[5] | Clinical Trials (Phase I/II for various cancers) |
| Reported Potency | IC50 of 1.9 nM for CDK9/T1[1][3][4][6] | IC50 range of 20-100 nM for various CDKs |
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the in vitro activity of this compound and flavopiridol against pancreatic cancer cell lines and their target kinases.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile
| CDK Target | This compound (IC50) | Flavopiridol (IC50) |
| CDK1 | Not Reported | 30 nM |
| CDK2/A | 16 nM[7] or 90 nM[1] | 170 nM |
| CDK4 | Not Reported | 100 nM |
| CDK6 | Not Reported | Not Reported |
| CDK9/T1 | 1.9 nM[1][3][4][6] | 20 nM |
Note: IC50 values for this compound against a broader range of CDKs are not yet publicly available.
Table 2: Cytotoxicity in Pancreatic Cancer Cell Lines
| Cell Line | This compound (GI50) | Flavopiridol (IC50) |
| MIAPaCa-2 | < 1.0 µM[1][2][3] | 36 nM |
Note: Comprehensive cytotoxicity data for this compound across multiple pancreatic cancer cell lines is limited in the public domain.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Both this compound and flavopiridol exert their anticancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).
This compound has been shown to induce caspase-dependent apoptosis in the pancreatic cancer cell line MIAPaCa-2.[1][2][3] Further studies in acute lymphoblastic leukemia cells revealed that this compound upregulates apoptotic proteins such as PUMA and BAX, leads to the cleavage of caspase-3 and PARP, and causes cell cycle arrest in the S phase.[8]
Flavopiridol is a pan-CDK inhibitor that causes cell cycle arrest and induces apoptosis in pancreatic cancer cells.[9] In combination with gemcitabine, flavopiridol has been shown to decrease the expression of cyclin A and CDK2.[9] It enhances apoptosis induced by other chemotherapeutic agents, and this effect is often sequence-dependent.
In Vivo Efficacy in Pancreatic Cancer Xenograft Models
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of drug candidates.
This compound has demonstrated potent anticancer activity in a pancreatic cancer xenograft model. Oral administration of this compound at a dose of 50 mg/kg resulted in significant tumor growth inhibition.[1][2][3] A key advantage of this compound is its high oral bioavailability of 71%, which is a significant improvement over flavopiridol.[1][2][3][4]
Flavopiridol , when used in combination with gemcitabine, has been shown to reduce tumor volume in a xenograft mouse model of pancreatic cancer.[9] However, in a phase II clinical trial for refractory, metastatic pancreatic cancer, the combination of flavopiridol and docetaxel showed minimal activity and significant toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CDK inhibitors and a typical experimental workflow for evaluating these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies Towards the Synthesis of Anti-cancer agent this compound [dr.iiserpune.ac.in:8080]
- 5. Press Release:Press Information Bureau [pib.gov.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of IIIM-290: A Comparative Guide for Researchers
Jammu, India - The novel cyclin-dependent kinase 9 (CDK9) inhibitor, IIIM-290, has demonstrated significant anti-cancer potential in preclinical studies, positioning it as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound with other CDK inhibitors, featuring experimental data, detailed protocols, and signaling pathway diagrams to assist researchers in validating its effects in new cancer cell lines.
This compound, a semi-synthetic derivative of the natural product rohitukine, has been shown to be an orally bioavailable and potent inhibitor of CDK9.[1][2] Its efficacy has been established in various cancer models, including pancreatic, colon, and leukemia.[1][3][4] This guide aims to equip researchers with the necessary information to explore the therapeutic potential of this compound in a broader range of cancer types.
Comparative Anti-Cancer Activity
This compound has shown potent anti-proliferative activity in several cancer cell lines. The table below summarizes the available data on its efficacy and compares it with two other rohitukine-derived CDK inhibitors, Flavopiridol and Riviciclib.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| This compound | Molt-4 | Acute Lymphoblastic Leukemia | < 1.0 |
| MIAPaCa-2 | Pancreatic Cancer | < 1.0 | |
| Flavopiridol | KKU-055 | Cholangiocarcinoma | 0.0401 |
| KKU-100 | Cholangiocarcinoma | 0.0919 | |
| KKU-213 | Cholangiocarcinoma | 0.0582 | |
| KKU-214 | Cholangiocarcinoma | 0.056 | |
| HCT116 | Colon Carcinoma | 0.013 | |
| A2780 | Ovarian Cancer | 0.015 | |
| PC3 | Prostate Cancer | 0.010 | |
| Mia PaCa-2 | Pancreatic Cancer | 0.036 | |
| HN4 | Head and Neck Squamous Cell | 0.0652 | |
| HN12 | Head and Neck Squamous Cell | 0.0728 | |
| Riviciclib | HCT-116 | Colon Carcinoma | 0.3 - 0.8 |
| U2OS | Osteosarcoma | 0.3 - 0.8 | |
| H-460 | Non-small Cell Lung Carcinoma | 0.3 - 0.8 | |
| HL-60 | Promyelocytic Leukemia | 0.3 - 0.8 | |
| HT-29 | Colon Carcinoma | 0.3 - 0.8 | |
| SiHa | Cervical Carcinoma | 0.3 - 0.8 |
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. In acute lymphoblastic leukemia cells (Molt-4), this compound triggers a p53-dependent mitochondrial apoptosis pathway. In pancreatic cancer cells (MIAPaCa-2), it induces caspase-dependent apoptosis.[1] This process involves a cascade of molecular events that lead to the self-destruction of cancer cells.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To facilitate the validation of this compound in new cell lines, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or other test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
The following diagram outlines the workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of test compounds.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of drug action.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
This guide provides a foundational framework for researchers to validate the anti-cancer effects of this compound in new cellular contexts. The provided data and protocols will enable a systematic and comparative evaluation of this promising therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling IIIM-290: A Potent, Orally Bioavailable CDK9 Inhibitor for Pancreatic Cancer
A head-to-head comparison of the preclinical data for IIIM-290 against other rohitukine-derived CDK inhibitors and standard-of-care chemotherapies reveals a promising new orally active agent in the fight against pancreatic cancer. Developed by the CSIR-Indian Institute of Integrative Medicine (IIIM), Jammu, this compound demonstrates potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell survival, leading to programmed cell death.
This guide provides a comprehensive cross-validation of the mechanism of action of this compound, presenting its performance in preclinical studies alongside comparable agents. Detailed experimental protocols and visualizations of the key signaling pathways are included to offer researchers, scientists, and drug development professionals a thorough understanding of this novel therapeutic candidate.
Performance Snapshot: this compound in Preclinical Trials
This compound, a semi-synthetic derivative of the natural product rohitukine, has been engineered to overcome the poor oral bioavailability of its predecessors, flavopiridol and riviciclib.[1] Preclinical data showcases its significant potential, particularly in pancreatic cancer models.
In Vitro Kinase Inhibition and Anti-Proliferative Activity
This compound exhibits strong and selective inhibition of the CDK9/T1 kinase complex, a critical driver of transcription in cancer cells. This potent activity translates to significant growth inhibition in pancreatic cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) | Oral Bioavailability (%) |
| This compound | CDK9/T1 | 1.9 [1] | MIAPaCa-2 (Pancreatic) | < 1.0 [1] | 71 [1] |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | 20-100 (for various CDKs) | Multiple | Not specified for MIAPaCa-2 | Low |
| Riviciclib | CDK1, CDK4, CDK9 | 79 (CDK1), 63 (CDK4), 20 (CDK9) | Multiple | Not specified for MIAPaCa-2 | Low |
| Gemcitabine | DNA Synthesis | Not Applicable | MIAPaCa-2 | Varies | Not Applicable (IV) |
| FOLFIRINOX | DNA Synthesis/Repair | Not Applicable | Pancreatic Cancer | Varies | Not Applicable (IV) |
Table 1: Comparative In Vitro Efficacy and Oral Bioavailability. This table summarizes the half-maximal inhibitory concentration (IC50) against CDK targets, the half-maximal growth inhibition (GI50) in pancreatic cancer cells, and the oral bioavailability of this compound and comparator compounds.
In Vivo Efficacy in Pancreatic Cancer Xenograft Model
In animal models, orally administered this compound demonstrated significant efficacy in reducing tumor growth in pancreatic, colon, and leukemia xenografts at a dose of 50 mg/kg.[1] This highlights its potential as a viable oral therapeutic, a significant advantage over intravenously administered agents. Further studies have confirmed the improved pharmacokinetic profile of a water-soluble salt form of this compound, showing a greater than 1.5-fold improvement in key exposure parameters.[2]
Cross-Validation of Mechanism of Action
The primary mechanism of action of this compound is the induction of caspase-dependent apoptosis through the inhibition of CDK9.[1] This has been validated through a series of key experiments.
The CDK9 Signaling Pathway to Apoptosis
CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 promotes the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are essential for the survival of cancer cells.[3][4] Inhibition of CDK9 by this compound leads to a decrease in the levels of these survival proteins, thereby tipping the cellular balance towards apoptosis.[3] This ultimately triggers the caspase cascade, leading to programmed cell death.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: IIIM-290 and Gemcitabine for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug IIIM-290 and the established chemotherapeutic agent gemcitabine for the treatment of pancreatic cancer. The information is compiled from preclinical studies of this compound and extensive clinical data for gemcitabine.
Overview
Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and a grim prognosis.[1][2] For over a decade, gemcitabine has been a cornerstone of first-line therapy for patients with advanced pancreatic cancer.[3] However, its efficacy is often limited by drug resistance and significant toxicities. This compound is a novel, orally active cyclin-dependent kinase (CDK) inhibitor that has shown promise in preclinical models of pancreatic cancer.[4][5] This guide will delve into the available data for both compounds, offering a comparative perspective on their mechanisms of action, efficacy, and experimental protocols.
Mechanism of Action
This compound: A Potent CDK Inhibitor
This compound is a derivative of rohitukine, a chromone alkaloid.[4] It functions as a potent inhibitor of cyclin-dependent kinase 9 (Cdk9/T1).[4] By inhibiting CDKs, which are key regulators of the cell cycle, this compound disrupts the proliferation of cancer cells.[5] Preclinical studies have demonstrated that it induces caspase-dependent apoptosis in pancreatic cancer cells.[4]
Gemcitabine: A Nucleoside Analog Disrupting DNA Synthesis
Gemcitabine is a prodrug that, once inside the cell, is converted into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[6][7] dFdCTP competes with the natural substrate (dCTP) for incorporation into DNA, leading to the inhibition of DNA synthesis and premature chain termination.[7][8] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication and repair.[7][9] This dual mechanism ultimately induces apoptosis in rapidly dividing cancer cells.[6][7]
Preclinical and Clinical Efficacy
Direct head-to-head clinical trials of this compound and gemcitabine have not yet been conducted. The following tables summarize the available efficacy data from preclinical studies of this compound and various clinical trials of gemcitabine in pancreatic cancer.
Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Models
| Parameter | Cell Line / Model | Results | Reference |
| In Vitro Growth Inhibition (GI50) | MIAPaCa-2 | < 1.0 µM | [4] |
| In Vivo Efficacy | Pancreatic Xenograft | Significant tumor growth inhibition at 50 mg/kg, p.o. | [4] |
| Oral Bioavailability | 71% | [4] |
Table 2: Clinical Efficacy of Gemcitabine in Advanced Pancreatic Cancer
| Trial / Study | Treatment Arm | N | Median Overall Survival (months) | 1-Year Survival Rate (%) | Objective Response Rate (%) | Reference |
| Burris et al. | Gemcitabine | 63 | 5.65 | 18 | N/A (Clinical Benefit: 23.8%) | [10] |
| 5-FU | 63 | 4.41 | 2 | N/A (Clinical Benefit: 4.8%) | [10] | |
| Colucci et al. | PEFG (Cisplatin, Epirubicin, Fluorouracil, Gemcitabine) | 52 | N/A | 38.5 | 38.5 | [11] |
| Gemcitabine | 47 | N/A | 21.3 | 8.5 | [11] | |
| Rothenberg et al. | Gemcitabine (in 5-FU refractory patients) | 63 | 3.85 | N/A | N/A (Clinical Benefit: 27%) | [12] |
| Evans et al. | Preoperative Gemcitabine + Radiation (Resected Patients) | 64 | 34 | 36 | N/A | [13] |
| Preoperative Gemcitabine + Radiation (Unresected Patients) | 22 | 7 | 0 | N/A | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and gemcitabine.
This compound: In Vivo Xenograft Study
-
Animal Model: Athymic nude mice.
-
Cell Line: MIAPaCa-2 human pancreatic cancer cells.
-
Procedure:
-
MIAPaCa-2 cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally (p.o.) at a dose of 50 mg/kg.
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, tumors are excised and weighed.
-
-
Endpoint: Tumor growth inhibition.
Gemcitabine: Phase III Clinical Trial Protocol (Example)
-
Trial Design: Randomized, controlled, multicenter study.
-
Patient Population: Patients with locally advanced or metastatic pancreatic adenocarcinoma.
-
Intervention:
-
Gemcitabine Arm: Gemcitabine administered intravenously at a dose of 1,000 mg/m² over 30 minutes, once weekly for 7 weeks, followed by a one-week rest period. Subsequent cycles consist of weekly infusions for 3 out of every 4 weeks.[10]
-
Control Arm: For example, 5-Fluorouracil (5-FU) administered at 600 mg/m² once weekly.[10]
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, objective response rate, safety, and quality of life.[11]
-
Assessments: Tumor assessments (e.g., via CT scans) are performed at baseline and at regular intervals. Adverse events are monitored and graded according to standard criteria.
Summary and Future Directions
Gemcitabine has been a standard of care in pancreatic cancer for many years, offering a modest survival benefit.[10] Its mechanism of action is well-understood, but its efficacy is limited. This compound, with its distinct mechanism as a CDK inhibitor and favorable oral bioavailability, presents a promising new therapeutic strategy.[4] In June 2020, the CSIR-Indian Institute of Integrative Medicine (IIIM), Jammu, received approval to conduct clinical trials for this compound in pancreatic cancer patients.[5][14]
The progression of this compound into clinical trials will be critical in determining its safety and efficacy in humans. Future head-to-head studies comparing this compound with or in combination with gemcitabine will be necessary to fully elucidate its potential role in the treatment landscape of pancreatic cancer. Researchers will be keenly watching the outcomes of these trials to see if this novel agent can offer a significant improvement over the current standard of care.
References
- 1. The State-of-the-Art of Phase II/III Clinical Trials for Targeted Pancreatic Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drug Blocks Pancreatic Cancer Growth in Mice, Study Finds [cedars-sinai.org]
- 3. primescholars.com [primescholars.com]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Press Release:Press Information Bureau [pib.gov.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine versus cisplatin, epirubicin, fluorouracil, and gemcitabine in advanced pancreatic cancer: a randomised controlled multicentre phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II trial of gemcitabine in patients with 5-FU-refractory pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preoperative gemcitabine-based chemoradiation for patients with resectable adenocarcinoma of the pancreatic head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deccanherald.com [deccanherald.com]
IIIM-290: A Potent and Selective CDK9 Inhibitor for Cancer Therapy
A detailed comparison of IIIM-290's kinase selectivity profile against other prominent CDK9 inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive analysis of the selectivity of this compound, a promising preclinical anticancer agent, for its primary target, Cyclin-Dependent Kinase 9 (CDK9). For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This document presents a comparative analysis of this compound with other known CDK9 inhibitors, supported by available biochemical data.
Kinase Selectivity Profile of this compound and Comparator Compounds
The inhibitory activity of this compound and other CDK9 inhibitors was assessed against a panel of Cyclin-Dependent Kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (nM) | Flavopiridol (Alvocidib) IC50 (nM) | Dinaciclib IC50 (nM) | AZD4573 IC50 (nM) |
| CDK9 | 1.9 [1] | 20[2] | 4[3][4] | <4[5] |
| CDK1 | 4.9[1] | 30[2] | 3[4] | >10-fold selective for CDK9 |
| CDK2 | 16 | 40[2] | 1[3][4] | >10-fold selective for CDK9 |
| CDK4 | 22.5[1] | 20-40[2] | 60-100[6] | >10-fold selective for CDK9 |
| CDK5 | Not Available | Not Available | 1[3][4] | >10-fold selective for CDK9 |
| CDK6 | 45[1] | 60[2] | 60-100[6] | >10-fold selective for CDK9 |
| CDK7 | Not Available | 875[2] | 60-100[6] | >10-fold selective for CDK9 |
Data Interpretation:
This compound demonstrates high potency against CDK9 with an IC50 of 1.9 nM.[1] While it also shows activity against other CDKs, it is most potent against CDK9. For instance, this compound is approximately 2.6-fold more selective for CDK9 over CDK1 and 8.4-fold more selective over CDK2.
In comparison, Flavopiridol (Alvocidib) is a broader spectrum CDK inhibitor, showing potent activity against CDKs 1, 2, 4, 6, and 9 in the 20-100 nM range.[2] Dinaciclib also inhibits multiple CDKs with high potency, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[3][4] AZD4573 is reported to be a highly selective CDK9 inhibitor, with greater than 10-fold selectivity against other CDKs.[7]
Experimental Methodologies
The determination of kinase inhibitor IC50 values is crucial for assessing their potency and selectivity. While the specific, detailed protocol for generating the this compound IC50 values was not available in the reviewed literature, a general biochemical kinase assay protocol is outlined below. This is followed by a description of a comprehensive kinase profiling workflow.
General Biochemical Kinase Assay for IC50 Determination
Biochemical kinase assays are performed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a kinase-specific substrate (often a peptide or protein), and a buffer solution with necessary co-factors like MgCl2 and ATP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using modified substrates that emit a fluorescent signal upon phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration compared to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comprehensive Kinase Selectivity Profiling (e.g., KINOMEscan™)
To obtain a broader understanding of an inhibitor's selectivity, it is often screened against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Procedure:
-
Kinases are tagged with DNA and incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Interpretation: A lower amount of kinase bound to the immobilized ligand in the presence of the test compound indicates stronger binding of the compound to the kinase. The results are often reported as the percentage of control, where the control is the amount of kinase bound in the absence of the inhibitor. This allows for the determination of dissociation constants (Kd) and provides a comprehensive selectivity profile across the human kinome.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD4573 [openinnovation.astrazeneca.com]
IIIM-290 Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of IIIM-290 in patient-derived xenograft (PDX) models of pancreatic cancer, colon cancer, and leukemia, benchmarked against standard-of-care therapies. The data presented is intended to offer an objective overview to inform further research and drug development efforts.
Efficacy Comparison of this compound and Standard-of-Care Therapies in PDX Models
The following tables summarize the efficacy of this compound in comparison to standard therapeutic agents in patient-derived xenograft models for pancreatic cancer, colon cancer, and leukemia.
Table 1: Pancreatic Cancer
| Compound | Dosage | Efficacy in PDX Models |
| This compound | 50 mg/kg, oral | Demonstrated in vivo efficacy.[1][2] |
| Gemcitabine | 100 mg/kg, twice weekly | Sensitive in some PDX models, with an 80% tumor volume reduction in one study.[3] However, resistance is a known issue.[3][4] |
| FOLFIRINOX | Not explicitly detailed in PDX models | A standard first-line treatment for metastatic pancreatic cancer with proven clinical efficacy.[5][6] |
Table 2: Colon Cancer
| Compound | Dosage | Efficacy in PDX Models |
| This compound | 50 mg/kg, oral | Demonstrated in vivo efficacy.[1][2] |
| FOLFOX-like Regimen | Oxaliplatin: 12 mg/kg, weekly; 5-Fluorouracil: 55 mg/kg, weekly | Significantly decreased tumor growth in PDX models.[7] 5-FU based therapies are standard-of-care.[8] |
Table 3: Leukemia (Acute Lymphoblastic Leukemia - ALL)
| Compound | Dosage | Efficacy in PDX Models |
| This compound | 50 mg/kg, oral | Enhanced the survival of animals with leukemia.[9] |
| CPX-351 (Cytarabine & Daunorubicin) | Cytarabine: 5 mg/kg; Daunorubicin: 2.2 mg/kg | Induced complete responses in four B-lineage ALL xenografts and a partial response in one T-lineage xenograft.[10][11] |
Mechanism of Action: this compound
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][9] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of caspase-dependent apoptosis in cancer cells.[1][12] This targeted mechanism of action makes it a promising candidate for cancers reliant on transcriptional regulation for their survival.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Computational modeling of pancreatic cancer patients receiving FOLFIRINOX and gemcitabine-based therapies identifies optimum intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified FOLFIRINOX for resected pancreatic cancer: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Safety Analysis of IIIM-290 and Other Kinase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the preclinical safety profiles of the novel CDK9 inhibitor IIIM-290 in comparison to other established and investigational kinase inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the preclinical safety profile of this compound, a potent and orally active cyclin-dependent kinase 9 (CDK9) inhibitor, with other selected kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential. The information is presented through structured data tables, detailed experimental protocols for key safety assays, and visualizations of relevant signaling pathways.
Executive Summary
This compound has demonstrated a promising preclinical safety profile, characterized by a lack of mutagenicity, genotoxicity, and cardiotoxicity in in-vitro and in-vivo studies.[1] This positions it as a potentially safer alternative to some existing kinase inhibitors that are associated with a range of adverse effects. This guide will delve into the specifics of these safety assessments and provide a comparative overview with other prominent CDK inhibitors, including those targeting CDK4/6, and other CDK family members.
Comparative Safety Profiles: this compound vs. Other Kinase Inhibitors
The following table summarizes the available preclinical and clinical safety data for this compound and a selection of other notable kinase inhibitors.
| Kinase Inhibitor | Target(s) | Preclinical Safety Findings | Common Clinical Adverse Events (if applicable) |
| This compound | CDK9 | Not mutagenic, not genotoxic, not cardiotoxic, metabolically stable.[1] | Not yet in clinical trials. |
| Palbociclib | CDK4/6 | Clastogenic in an in vitro micronucleus assay in Chinese Hamster Ovary cells and in vivo in the bone marrow of male rats.[2] Findings in male reproductive organs in rats and dogs.[3] | Neutropenia, leukopenia, fatigue, nausea, stomatitis, anemia, alopecia.[3][4] |
| Ribociclib | CDK4/6 | Minimal toxicity observed in preclinical xenograft models.[5] | Neutropenia, nausea, fatigue, diarrhea, leukopenia, vomiting, alopecia, headache. |
| Abemaciclib | CDK4/6 | Showed antitumor activity in xenograft models without detectable toxicity at effective doses.[6][7] | Diarrhea, neutropenia, nausea, fatigue, anemia, leukopenia, decreased appetite, vomiting. |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Dose-dependent therapeutic efficacy and side effects in vivo.[8] Acceptable safety profile in preclinical studies.[1] | Neutropenia, thrombocytopenia, anemia, fatigue, nausea, diarrhea.[9] |
| Flavopiridol | Pan-CDK | Preclinical activity observed, but also unwanted toxicities at higher doses.[10] | Diarrhea, neutropenia, fatigue, nausea, vomiting, tumor lysis syndrome. |
| Voruciclib | CDK9 | Well-tolerated in preclinical models, with synergy observed with other agents.[11][12] | Diarrhea, nausea, fatigue, anemia, constipation, dizziness, dyspnea.[13][14] |
Detailed Experimental Protocols for Key Safety Assays
To ensure transparency and reproducibility, this section details the standard methodologies for the key preclinical safety assays mentioned for this compound.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.
Principle: The test evaluates the ability of a substance to induce reverse mutations in these bacterial strains, allowing them to grow on a histidine-deficient medium.
General Protocol:
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutation types is selected.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division.
Principle: The assay identifies substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens).
General Protocol:
-
Cell Culture: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is cultured.[15]
-
Exposure: The cells are treated with the test compound at various concentrations, along with positive and negative controls. The treatment is conducted with and without metabolic activation (S9 fraction).[15]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[16][17]
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[15]
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a minimum of 2000 binucleated cells per concentration under a microscope.[16][17]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Cardiotoxicity Assessment: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess the potential of a drug to cause QT interval prolongation, a major risk factor for life-threatening cardiac arrhythmias.
Principle: The assay measures the effect of a compound on the hERG potassium ion channel, which plays a critical role in the repolarization phase of the cardiac action potential.
General Protocol:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[18]
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record the hERG current from individual cells.[18]
-
Compound Application: The cells are exposed to a range of concentrations of the test compound.
-
Data Acquisition: The hERG current is measured before and after the application of the compound. A specific voltage protocol is applied to elicit the characteristic tail current of the hERG channel.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value (the concentration at which 50% of the current is inhibited) is then determined. A low IC50 value suggests a higher risk of cardiotoxicity.[19]
Signaling Pathway Diagrams
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their efficacy and potential off-target effects.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Experimental Workflow for In Vitro Safety Assessment
The following diagram illustrates a typical workflow for the preclinical in vitro safety assessment of a new chemical entity like this compound.
Caption: Preclinical In Vitro Safety Assessment Workflow.
Conclusion
The preclinical data available for this compound suggests a favorable safety profile, distinguishing it from several other kinase inhibitors that have demonstrated liabilities in preclinical or clinical development. The absence of mutagenic, genotoxic, and cardiotoxic signals in the reported assays is a significant advantage. However, it is important to note that this is based on preclinical data, and the complete safety profile in humans will only be established through rigorous clinical trials. This guide provides a foundational understanding for researchers and drug developers to contextualize the safety of this compound and to inform future development and clinical trial design. The provided experimental protocols and pathway diagrams serve as valuable resources for further investigation and comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. criver.com [criver.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal Procedures for IIIM-290: A Guide for Laboratory Professionals
For Immediate Reference: Treat IIIM-290 as a hazardous and cytotoxic chemical waste. Follow all institutional and local regulations for cytotoxic drug disposal.
As a potent, orally active cyclin-dependent kinase (CDK) inhibitor developed as an anti-cancer agent, this compound requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] This document provides essential, step-by-step guidance for the proper disposal of this compound in a research and drug development setting.
I. Core Safety & Handling Principles
Given its biological activity as a CDK inhibitor with anti-proliferative properties, this compound should be handled with the same precautions as other cytotoxic or anti-neoplastic agents.[2] All personnel handling this compound must be trained in the safe handling of potent compounds and cytotoxic waste.
Key characteristics of this compound necessitating careful disposal:
| Characteristic | Implication for Disposal |
| Potent CDK Inhibitor | Biologically active with potential to affect cell cycle; must be fully deactivated or incinerated. |
| Investigational New Drug | Limited long-term environmental and health impact data; handle with maximum precaution. |
| Cytotoxic Potential | Poses a health risk upon exposure; requires containment and specialized disposal. |
| Solid Form (likely) | Potential for dust generation; handle in a contained environment (e.g., fume hood). |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the general procedure for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound waste. This includes:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A lab coat (disposable is preferred)
-
Respiratory protection (e.g., N95 respirator) may be required, especially when handling the solid compound outside of a certified chemical fume hood.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be puncture-resistant and have a secure lid.
-
Label the container as "Hazardous Chemical Waste: this compound (Cytotoxic Agent)".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS department.
-
Label the container with the full chemical name and concentration.
-
-
Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
3. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., fume hood, benchtop) with a suitable deactivating agent or a standard laboratory disinfectant followed by a thorough cleaning. Consult your EHS for recommended deactivating solutions for cytotoxic compounds.
4. Final Disposal:
-
Once the hazardous waste containers are full, they must be sealed and transferred to your institution's designated hazardous waste storage area.
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] This is the standard procedure for cytotoxic and potent pharmaceutical compounds to ensure their complete destruction.
-
Never dispose of this compound down the drain or in the regular trash.[5][6]
III. Experimental Workflow & Decision Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
IV. Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's spill response procedures for potent compounds. Generally, this involves:
-
Containment: Cordon off the spill area.
-
PPE: Don appropriate PPE before cleanup.
-
Absorption: For liquid spills, use an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Collection: Carefully collect all contaminated materials into a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly as described above.
-
Reporting: Report the spill to your EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and proper disposal of the investigational new drug this compound, minimizing risks to personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Biotechnology Led Enterprises [ableindia.in]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
